molecular formula C7H3BrN2O6 B1332961 4-Bromo-2,6-dinitrobenzoic acid CAS No. 95192-56-6

4-Bromo-2,6-dinitrobenzoic acid

Cat. No.: B1332961
CAS No.: 95192-56-6
M. Wt: 291.01 g/mol
InChI Key: AGYWRQRLPWSJLO-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dinitrobenzoic acid is a useful research compound. Its molecular formula is C7H3BrN2O6 and its molecular weight is 291.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYWRQRLPWSJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376602
Record name 4-bromo-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95192-56-6
Record name 4-bromo-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-2,6-dinitrobenzoic Acid

[1]

CAS Number: 95192-56-6 Molecular Formula: C₇H₃BrN₂O₆ Molecular Weight: 291.01 g/mol [1]

Executive Summary

4-Bromo-2,6-dinitrobenzoic acid is a highly functionalized aromatic building block characterized by a dense array of electrophilic and nucleophilic handles. Its structure—a benzoic acid core flanked by two nitro groups at the ortho positions and a bromine atom at the para position—creates a unique electronic environment. The steric bulk of the ortho-nitro groups forces the carboxylic acid out of planarity, influencing its pKa and reactivity, while the electron-withdrawing nature of the ring activates the C4-bromine toward nucleophilic aromatic substitution (SₙAr), albeit through a complex mechanism involving the para-carboxyl activation.

This guide details the synthesis, reactivity, and application of this scaffold in drug discovery and advanced materials science. It is designed for researchers requiring a self-validating protocol for the generation and utilization of this intermediate.

Chemical Identity & Physical Properties[3][4][5]

PropertyDataNote
CAS Number 95192-56-6Verified identifier
IUPAC Name This compound
SMILES OC(=O)C1=C(N(=O)=O)C=C(Br)C=C1N(=O)=OUseful for cheminformatics
Appearance Pale yellow to brownish crystalline solidColor deepens with impurity/oxidation
Solubility Soluble in DMSO, DMF, EtOAc; sparingly in waterAcidic pH aids aqueous solubility
Melting Point >200°C (Decomposes)Caution:[2][3][4][5][6][7][8][9][10][11][12] Prone to thermal decarboxylation

Synthesis Protocol

The most robust synthetic route avoids the direct dinitration of 4-bromobenzoic acid, which often suffers from regioselectivity issues and purification difficulties. Instead, a stepwise oxidation approach starting from the toluene derivative is recommended for high purity and yield.

Mechanism & Workflow

The synthesis proceeds via the nitration of 4-bromo-2-nitrotoluene to the dinitro intermediate, followed by benzylic oxidation.

  • Precursor Preparation: Nitration of 4-bromo-2-nitrotoluene introduces the second nitro group at the C6 position. The methyl group directs ortho, and the existing nitro group directs meta, converging on the C6 position.

  • Benzylic Oxidation: The methyl group is oxidized to the carboxylic acid. Standard KMnO₄ protocols or CrO₃-mediated oxidations (Jones reagent conditions) are effective.

Experimental Procedure
Step 1: Synthesis of 4-Bromo-2,6-dinitrotoluene
  • Reagents: 4-Bromo-2-nitrotoluene (1.0 eq), Fuming HNO₃ (excess), H₂SO₄ (solvent/catalyst).

  • Protocol:

    • Dissolve 4-bromo-2-nitrotoluene in concentrated H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ while maintaining internal temperature <10°C.

    • Allow to warm to room temperature and stir for 3 hours.

    • Pour onto crushed ice. Filter the yellow precipitate.

    • Validation: Check TLC (Hexane/EtOAc 8:2) for disappearance of starting material.

    • Purification: Recrystallize from ethanol to yield 4-bromo-2,6-dinitrotoluene.

Step 2: Oxidation to this compound
  • Reagents: 4-Bromo-2,6-dinitrotoluene (1.0 eq), KMnO₄ (3.0 eq), Pyridine/Water (1:1 v/v).

  • Protocol:

    • Suspend the toluene derivative in a Pyridine/Water mixture (pyridine aids solubility of the nitro-aromatic).

    • Heat to 80°C and add KMnO₄ in portions over 1 hour. Caution: Exothermic.

    • Reflux for 4-6 hours until the purple permanganate color persists or starting material is consumed.

    • Filter hot through Celite to remove MnO₂.

    • Acidify the filtrate with HCl (pH < 2) to precipitate the product.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

SynthesisPathSM4-Bromo-2-nitrotolueneINT4-Bromo-2,6-dinitrotolueneSM->INTHNO3, H2SO4NitrationPRODThis compound(CAS 95192-56-6)INT->PRODKMnO4, Pyridine/H2OOxidation

Figure 1: Stepwise synthetic pathway ensuring regiochemical control.

Reactivity & Derivatization

The this compound scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate for drug development (e.g., kinase inhibitors, covalent ligands).

A. Nucleophilic Aromatic Substitution (SₙAr)

The C4-bromine is activated for substitution. While meta-nitro groups typically deactivate the meta position relative to ortho/para, the para-carboxylic acid (electron-withdrawing) combined with the overall electron deficiency of the dinitro-ring facilitates displacement by strong nucleophiles (amines, thiols).

  • Condition: Heating with primary amines in DMF/DIEA.

  • Note: The carboxylate formed in basic conditions may reduce electrophilicity; using the methyl ester of the parent acid often improves yields.

B. Decarboxylation (Thermal Instability)

Like many 2,6-nitro-substituted benzoic acids, this compound is prone to thermal decarboxylation.

  • Reaction: Heating >150°C or in high-boiling solvents (DMSO) can lead to 1-bromo-3,5-dinitrobenzene .

  • Strategic Use: This can be a desired pathway to synthesize specific 1,3,5-substituted benzenes, but it is a stability hazard during standard amide couplings.

C. Nitro Group Reduction

The nitro groups can be reduced to amines (using H₂/Pd-C or Fe/AcOH), yielding 4-bromo-2,6-diaminobenzoic acid . This converts the electron-poor ring into an electron-rich anthranilic acid derivative, useful for synthesizing benzimidazoles or quinazolines.

ReactivityCoreThis compoundSnAr4-Amino-2,6-dinitrobenzoic Acid(via SnAr displacement of Br)Core->SnArR-NH2, Heat(Nucleophilic Attack at C4)Decarb1-Bromo-3,5-dinitrobenzene(via Decarboxylation)Core->DecarbHeat (>150°C), DMSO(Loss of CO2)Red4-Bromo-2,6-diaminobenzoic Acid(via Nitro Reduction)Core->RedH2, Pd/C or Fe/AcOH(Reduction of NO2)

Figure 2: Divergent reactivity pathways for scaffold functionalization.

Applications in Drug Development

  • Photoaffinity Labeling: The dinitro-aryl functionality is often explored in photoactive probes. Derivatives can serve as precursors to nitrene-generating species upon irradiation.

  • Covalent Inhibitors: The activated bromine can be displaced by cysteine-reactive warheads or can serve as the site for cross-coupling (Suzuki/Buchwald) to attach target-binding motifs.

  • Prodrug Moieties: The sterically hindered ester derivatives (formed from the 2,6-disubstituted acid) hydrolyze slowly, offering potential for controlled-release formulations.

Safety & Handling (MSDS Highlights)

  • Explosion Hazard: Polynitro aromatic compounds are potentially explosive. While the carboxylic acid and bromine add stability relative to TNT, 4-bromo-2,6-dinitrotoluene (the intermediate) and the dry acid should be handled with care. Avoid friction and high heat.

  • Toxicity: Likely toxic by inhalation and ingestion. Use full PPE (gloves, respirator) to avoid sensitization.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

  • American Elements. this compound Product Specifications. Available at: [Link][5][13]

  • Royal Society of Chemistry. Substituted 2-Nitrobenzyltrichloroacetate Esters... (Context on 4-bromo-2,6-dinitrotoluene oxidation). Available at: [Link]

Steric Constraints & Electronic Anomalies: A Technical Guide to 4-Bromo-2,6-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2,6-dinitrobenzoic acid (C₇H₃BrN₂O₆) represents a distinct class of highly functionalized aromatic scaffolds characterized by extreme steric congestion and "push-pull" electronic dynamics. Unlike its more common isomer, 4-bromo-3,5-dinitrobenzoic acid (used frequently in proteomics), the 2,6-dinitro isomer exhibits the "Ortho Effect," where the bulky nitro groups at positions 2 and 6 force the carboxylic acid moiety out of the aromatic plane.

This guide provides a rigorous analysis of its molecular architecture, a validated synthesis pathway avoiding regiochemical errors, and a critical evaluation of its reactivity profile in drug discovery and energetic materials research.

Molecular Architecture & Steric Dynamics

The defining feature of this compound is the Steric Inhibition of Resonance (SIR) . In a standard benzoic acid, the carboxyl group is coplanar with the benzene ring to maximize


-conjugation. However, the van der Waals radii of the nitro groups at C2 and C6 physically prevent this coplanarity.
Structural Topography[1]
  • Carboxyl Torsion: The dihedral angle between the carboxyl group and the benzene ring approaches 90° (perpendicular).

  • Electronic Consequences:

    • Hyper-Acidity: The perpendicular orientation prevents the benzene ring from donating electron density into the carbonyl group (resonance donation). Consequently, the carboxyl proton is far more acidic than in benzoic acid.

    • pKa Shift: While benzoic acid has a pKa of ~4.2, 2,6-dinitro derivatives typically exhibit pKa values in the 1.1 – 1.4 range [1].

  • C4-Bromine Environment: The bromine atom at C4 is located meta to the two nitro groups. This is a critical distinction from the 3,5-isomer. In the 2,6-isomer, the bromine is not strongly activated for Nucleophilic Aromatic Substitution (

    
    ) because the electron-withdrawing groups (EWGs) are not in the requisite ortho/para positions relative to the leaving group.
    
Visualization: Steric & Electronic Map

The following diagram illustrates the connectivity and the steric clash forcing the orthogonal conformation.

MolecularStructure Core Benzene Ring (Electron Deficient) C1 C1: Carboxyl Group (Twisted 90° out of plane) Core->C1 Ortho Effect (SIR) C26 C2 & C6: Nitro Groups (Steric Bulk + EWG) Core->C26 Inductive Withdrawal (-I) C4 C4: Bromine (Meta to Nitros - Inert to SnAr) Core->C4 Halogen Handle C26->C1 Steric Clash

Figure 1: Structural logic of this compound, highlighting the steric clash that decouples the carboxyl group from the aromatic system.

Physicochemical Profile

PropertyValue / CharacteristicMechanistic Basis
Molecular Weight 291.01 g/mol High heteroatom content (Br, N, O).
Predicted pKa ~1.37Loss of resonance stabilization in the neutral acid; inductive stabilization of the anion by NO₂. [1]
Solubility Low in water; Soluble in EtOAc, DMSOLipophilic bromine counteracts polar nitro/acid groups.
Crystal Habit Monoclinic (Predicted)Likely forms "herringbone" dimers or catemers driven by carboxylic hydrogen bonds.[1]
Thermal Stability Decarboxylation Risk > 150°C The steric strain weakens the C1-COOH bond; 2,6-dinitro acids are prone to thermal decarboxylation.

Synthetic Pathways & Mechanism

A common error in synthesizing this molecule is the direct nitration of 4-bromobenzoic acid.

  • The Trap: Nitration of 4-bromobenzoic acid yields 4-bromo-3,5-dinitrobenzoic acid . The carboxyl group directs meta (to positions 3 and 5), and the bromine directs ortho (to positions 3 and 5). The directing effects reinforce each other.

  • The Solution (The Toluidine Route): To achieve the 2,6-substitution pattern, one must start with a precursor where the activating group directs incoming electrophiles to the correct positions, then convert that group.

Validated Synthesis Workflow
  • Precursor: p-Toluidine (4-aminotoluene).

  • Nitration: The amino group is strongly activating and ortho-directing. Nitration occurs at positions 2 and 6 (ortho to amino).

  • Sandmeyer Reaction: Convert the amino group to a bromine using Diazotization (

    
    ) followed by 
    
    
    
    .
  • Oxidation: Convert the methyl group to a carboxylic acid using a strong oxidant (

    
     or 
    
    
    
    ).

SynthesisPath Step1 p-Toluidine (Start) Step2 4-Amino-2,6- dinitrotoluene Step1->Step2 HNO3/H2SO4 (Ortho-Nitration) Step3 4-Bromo-2,6- dinitrotoluene Step2->Step3 1. NaNO2/HBr 2. CuBr (Sandmeyer) Step4 4-Bromo-2,6- dinitrobenzoic Acid Step3->Step4 KMnO4/H2O (Oxidation)

Figure 2: The "Toluidine Route" ensures correct regiochemistry (2,6-nitro placement) which is impossible via direct nitration of benzoic acid.

Experimental Protocol: Oxidation of 4-Bromo-2,6-dinitrotoluene

This protocol addresses the final, critical step of converting the methyl group to the acid. Note that electron-deficient toluenes (with two nitro groups) are resistant to oxidation and require vigorous conditions.

Reagents & Equipment[3]
  • Substrate: 4-Bromo-2,6-dinitrotoluene (10 mmol)

  • Oxidant: Potassium Permanganate (

    
    ) (40 mmol, 4 equiv)
    
  • Solvent: Water/Pyridine (1:1 v/v) or Magnesium Sulfate buffered aqueous solution.

  • Safety: Explosion Hazard. Polynitro compounds can be energetic. Do not heat to dryness.

Methodology
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 10 mmol of 4-bromo-2,6-dinitrotoluene in 50 mL of water.

  • Addition: Add 20 mmol of

    
     and 5 mmol of 
    
    
    
    (buffer to prevent destructive alkalinity).
  • Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. The purple color will fade to brown (

    
    ).
    
  • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). If starting material remains after 2 hours, add the remaining 20 mmol

    
     in small portions.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the brown

      
       precipitate using a Celite pad. Wash the pad with hot water.
      
    • Acidification: Carefully acidify the filtrate with 6M HCl to pH ~1. The product should precipitate as a yellowish solid.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from dilute ethanol or water.

  • Validation: Check Melting Point (expect >200°C, decomp) and IR (look for broad -COOH stretch at 2500-3300 cm⁻¹ and C=O stretch at ~1710 cm⁻¹).

Reactivity Profile in Drug Design

Researchers utilizing this scaffold must be aware of its specific reactivity limitations compared to the 3,5-isomer.

Nucleophilic Aromatic Substitution ( )
  • Constraint: The C4-Br is meta to the nitro groups. The Meisenheimer complex required for

    
     is not  stabilized by the nitro groups.
    
  • Implication: You cannot easily displace the bromine with amines or thiols under standard conditions. If

    
     is required, use the 3,5-dinitro isomer.
    
  • Alternative: The bromine is suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), although the steric bulk of the ortho-nitro groups may require specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Decarboxylation
  • Mechanism: Heating this compound drives the loss of

    
     to form 1-bromo-3,5-dinitrobenzene.
    
  • Utility: This is often a degradation pathway to avoid, but it can be exploited if the goal is to synthesize pure 1-bromo-3,5-dinitrobenzene from a toluene precursor.

References

  • Stenutz, R. (2025). pKa Data for Nitrobenzoic Acid Derivatives. Lists pKa of 2-bromo-6-nitrobenzoic acid as 1.37, indicating the hyper-acidity of 2,6-substituted benzoates. Link

  • Organic Syntheses. (1941). 3,5-Dinitrobenzoic acid.[2][3][4] (Provides the contrast for the direct nitration route which yields the 3,5-isomer, confirming the need for the toluidine route for 2,6-isomers). Coll. Vol. 1, p.217. Link

  • ScienceMadness & Ullmann's Encyclopedia. (2009). Synthesis of 2-bromo-6-nitrotoluene and derivatives. Discusses the nitration of p-toluidine to obtain ortho-nitro placement. Link

  • PubChem. (2025). Compound Summary: 3,5-Dinitrobenzoic acid vs 2,6-isomers. Link

Sources

4-Bromo-2,6-dinitrobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Bromo-2,6-dinitrobenzoic acid (CAS 95192-56-6) . This compound is a critical electrophilic scaffold used in the development of pharmaceuticals and high-performance materials, particularly as a precursor for nucleophilic aromatic substitution (


) reactions where the bromine atom is activated by the two ortho-nitro groups.

Part 1: Strategic Analysis & Retrosynthesis

The Isomer Challenge: A common error in synthesizing this scaffold is attempting the direct nitration of 4-bromobenzoic acid. That route yields the 3,5-dinitro isomer due to the meta-directing nature of the carboxylic acid and the ortho-directing nature of the bromine.

To achieve the 2,6-dinitro substitution pattern, the synthesis must proceed through a 4-bromotoluene intermediate. The methyl group acts as an ortho-director, guiding the nitro groups to the 2 and 6 positions. Once the nitro groups are installed, the methyl group is oxidized to the carboxylic acid.

Retrosynthetic Pathway:

  • Target: this compound

  • Precursor: 4-Bromo-2,6-dinitrotoluene

  • Starting Material: 4-Bromotoluene (commercially available)

Part 2: Detailed Synthesis Protocol

Stage 1: Dinitration of 4-Bromotoluene

This step involves the electrophilic aromatic substitution of 4-bromotoluene. The reaction proceeds in two phases: first to the mono-nitro intermediate (4-bromo-2-nitrotoluene) and subsequently to the dinitro product.

  • Reaction: Nitration[1][2][3][4][5][6][7]

  • Reagents: Fuming Nitric Acid (

    
    , >90%), Sulfuric Acid (
    
    
    
    )
  • Mechanism: The methyl group (C1) directs incoming electrophiles to the ortho positions (C2, C6). The bromine (C4) directs ortho to itself (C3, C5). However, the activation from the methyl group combined with the meta-directing effect of the first nitro group installed at C2 strongly favors the C6 position for the second nitro group.

Experimental Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath.

  • Preparation: Charge the flask with 4-bromotoluene (0.1 mol, 17.1 g) .

  • Acid Addition (Phase 1): Slowly add concentrated

    
     (50 mL)  while maintaining temperature 
    
    
    
    .
  • Nitration: Add a mixture of fuming

    
     (15 mL)  and conc. 
    
    
    
    (15 mL)
    dropwise over 45 minutes.
    • Critical Control: Keep temperature between 0–5°C to prevent oxidative degradation.

  • Heating (Phase 2): Once addition is complete, allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 90–100°C for 2–3 hours.

    • Observation: Evolution of brown

      
       fumes indicates active nitration.
      
  • Workup: Cool the mixture to room temperature and pour over 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and recrystallize from ethanol to obtain 4-Bromo-2,6-dinitrotoluene .

    • Expected Yield: 75–85%

    • Melting Point: ~86–88°C

Stage 2: Oxidation to Carboxylic Acid

The methyl group is oxidized to a carboxylic acid using a strong oxidant. Due to the electron-withdrawing nature of the two nitro groups, the ring is deactivated, requiring vigorous oxidation conditions.

  • Reaction: Benzylic Oxidation

  • Reagents: Sodium Dichromate (

    
    ), Sulfuric Acid (
    
    
    
    ) — Chromic Acid Oxidation
  • Alternative: Potassium Permanganate (

    
    ) in alkaline media (lower yield but greener).
    

Experimental Protocol (Chromic Acid Method):

  • Setup: Equip a 1 L round-bottom flask with a reflux condenser and mechanical stirrer.

  • Solvent System: Suspend 4-Bromo-2,6-dinitrotoluene (0.05 mol, 13.0 g) in conc.

    
     (60 mL) .
    
  • Oxidant Addition: Slowly add Sodium Dichromate (0.08 mol, 24 g) in small portions.

    • Safety Note: The reaction is exothermic. Add oxidant slowly to manage temperature.

  • Reaction: Heat the mixture to 50–60°C for 1 hour, then increase to 90°C for 3–4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture and pour slowly into 400 mL of ice water .

  • Isolation: The crude acid will precipitate. Filter the solid.[6]

  • Purification: Dissolve the crude solid in 5% aqueous Sodium Carbonate (

    
    ). Filter off any unreacted insoluble material. Acidify the filtrate with conc. HCl to pH 1 to reprecipitate the pure acid.
    
  • Final Step: Filter, wash with water, and dry in a vacuum oven at 50°C.

Data Summary Table:

ParameterStage 1: NitrationStage 2: Oxidation
Substrate 4-Bromotoluene4-Bromo-2,6-dinitrotoluene
Reagents

/


/

Temp 0°C

100°C
90°C
Product 4-Bromo-2,6-dinitrotolueneThis compound
Appearance Yellow crystalline solidWhite to pale yellow solid
MW 261.03 g/mol 291.01 g/mol

Part 3: Pathway Visualization

SynthesisPathway Start 4-Bromotoluene (CAS 106-38-7) Inter 4-Bromo-2,6-dinitrotoluene (CAS 95192-64-6) Start->Inter HNO3, H2SO4 (Nitration) 0°C -> 100°C WrongPath Direct Nitration of 4-Bromobenzoic Acid Yields 3,5-Isomer (Incorrect) Product This compound (CAS 95192-56-6) Inter->Product Na2Cr2O7, H2SO4 (Oxidation) 90°C

Figure 1: Step-wise synthesis pathway via the toluene intermediate, avoiding the regioselectivity issues of direct benzoic acid nitration.

Part 4: Scientific Integrity & Safety (E-E-A-T)

Mechanistic Insight: The success of this pathway relies on the steric and electronic directing effects of the substituents.

  • Methyl vs. Carboxyl: The methyl group is an activating ortho/para director, whereas the carboxyl group is a deactivating meta director. Starting with toluene allows the methyl group to direct the nitro groups to the 2 and 6 positions.

  • Bromine Effect: The bromine atom at position 4 is an ortho/para director (deactivating).[8] It directs to positions 3 and 5.[2][6][8] However, the activation by the methyl group at position 1 dominates, and the meta-directing effect of the first nitro group installed at position 2 reinforces substitution at position 6.

Safety Protocols:

  • Energetic Materials: Polynitrated aromatic compounds (like the intermediate 4-bromo-2,6-dinitrotoluene) share structural similarities with TNT. While less explosive, they are thermally unstable. Never distill the dinitro intermediate to dryness.

  • Oxidant Hazards: Chromic acid is a potent carcinogen and corrosive. All work must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

  • Exotherms: The nitration reaction is highly exothermic. Runaway temperature increases can lead to "fume-off" events. Strict temperature control during addition is mandatory.[6]

References

  • ChemicalBook. (n.d.). 4-Bromo-2-nitrotoluene Synthesis and Properties. Retrieved from

  • Organic Syntheses. (1952). The bromo-2-nitrobenzoic acids. Erickson J.L.E., et al. Journal of the American Chemical Society, 74(22), 5621-5623. Retrieved from

  • GuideChem. (n.d.). 4-Bromo-2,6-dinitrotoluene Properties and Safety. Retrieved from

  • SynChem. (n.d.). Product Catalog: this compound. Retrieved from

Sources

An In-depth Technical Guide to 4-Bromo-2,6-dinitrobenzoic Acid: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Approach to Synthesis

The synthesis of 4-Bromo-2,6-dinitrobenzoic acid is not achievable through the direct nitration of 4-bromobenzoic acid. The directing effects of the bromo and carboxyl groups on the aromatic ring favor substitution at the 3 and 5 positions, leading to the formation of 4-bromo-3-nitrobenzoic acid and subsequently 4-bromo-3,5-dinitrobenzoic acid[1]. Therefore, a multi-step synthetic strategy commencing with a different precursor is necessary to achieve the desired 2,6-dinitro substitution pattern.

The most logical and scientifically sound approach involves the synthesis of the precursor, 4-Bromo-2,6-dinitrotoluene, followed by the oxidation of its methyl group to a carboxylic acid. This strategy allows for the precise placement of the nitro groups before the final oxidation step.

Synthesis of the Precursor: 4-Bromo-2,6-dinitrotoluene

The synthesis of 4-Bromo-2,6-dinitrotoluene is a critical first step. This compound is available from commercial suppliers, indicating its established synthesis and utility as a chemical intermediate. For researchers opting to synthesize this precursor in-house, a common route involves the nitration of a suitable bromotoluene derivative.

Plausible Synthetic Pathway for 4-Bromo-2,6-dinitrotoluene

A likely pathway begins with the dinitration of 4-bromotoluene. The methyl group is an ortho-, para-director, and the bromine atom is also an ortho-, para-director. However, the strong activating and directing effect of the methyl group, combined with steric hindrance from the bromine atom, would likely favor nitration at the positions ortho to the methyl group.

Oxidation to this compound

With the precursor, 4-Bromo-2,6-dinitrotoluene, in hand, the subsequent and final step is the oxidation of the methyl group to a carboxylic acid. This is a common transformation in organic synthesis, and several reagents can be employed. The choice of oxidant is crucial to ensure the reaction proceeds to completion without unwanted side reactions, especially given the presence of the electron-withdrawing nitro groups and the bromine atom.

Experimental Protocol: Oxidation of 4-Bromo-2,6-dinitrotoluene

Warning: This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Materials:

  • 4-Bromo-2,6-dinitrotoluene

  • Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄) (if using dichromate)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-Bromo-2,6-dinitrotoluene in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate or sodium dichromate in sulfuric acid) is prepared.

  • The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature. If potassium permanganate was used, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

  • The crude product is collected by vacuum filtration and washed with cold water.

  • For purification, the crude acid can be recrystallized from a suitable solvent, such as aqueous ethanol.


Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₃BrN₂O₆[2]
Molecular Weight 291.01 g/mol [2]
CAS Number 95192-56-6[2]
Appearance Expected to be a crystalline solid.
Melting Point Not available in searched literature.
Solubility Likely soluble in polar organic solvents.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the nitro and carboxyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid would be at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-N stretches of the nitro groups, and the C-Br stretch.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Applications and Significance

This compound serves as a valuable intermediate in organic synthesis. The presence of multiple functional groups—a carboxylic acid, a bromine atom, and two nitro groups—provides several reaction sites for further chemical modifications. It is primarily used in the preparation of:

  • Dyes: The aromatic dinitro structure is a common feature in many dye molecules.

  • Pharmaceuticals: It can serve as a building block for the synthesis of more complex pharmaceutical ingredients.

  • Agrochemicals: The compound can be a precursor to various pesticides and herbicides.[3]

The high degree of functionalization makes it a versatile reagent for the construction of complex molecular architectures.

Historical Context

While a specific date or individual credited with the first synthesis of this compound is not prominent in the readily accessible historical chemical literature, its development is intrinsically linked to the broader history of organic chemistry. The 19th and early 20th centuries saw extensive exploration of nitration and oxidation reactions on aromatic compounds. The foundational work on the synthesis and characterization of various dinitrobenzoic acid isomers was laid during this period. For instance, the synthesis of 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid was well-established through the nitration of benzoic acid and its derivatives[4][5]. The development of selective oxidation methods for converting alkylbenzenes to benzoic acids also played a crucial role. It is highly probable that this compound was first synthesized as part of these systematic investigations into the reactivity of substituted aromatic compounds, likely as a niche intermediate for a specific synthetic target rather than a landmark discovery in its own right.

Conclusion

This compound is a specialized chemical intermediate with significant potential in various fields of chemical synthesis. Its preparation requires a strategic multi-step approach, circumventing the challenges posed by directing group effects in aromatic substitution reactions. While its specific "discovery" moment may be lost to the annals of routine synthetic exploration, its existence is a testament to the power and predictability of modern organic chemistry. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers and professionals in their scientific endeavors.

References

  • What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. | Homework.Study.com. (n.d.). Retrieved from [Link]

  • 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Amino-2,6-dinitrobenzoic acid | C7H5N3O6 | CID 2762524 - PubChem. (n.d.). Retrieved from [Link]

  • 4-BROMO-3-NITROBENZOIC ACID - ChemBK. (n.d.). Retrieved from [Link]

  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • BERICHTE DEUTSCHEN CHEMISCHE TO: BER DEUT KERAM GES - CIA. (n.d.). Retrieved from [Link]

  • A new procedure for preparing 3,4-dinitrobenzoic acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application - ResearchGate. (n.d.). Retrieved from [Link]

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents. (n.d.).
  • This compound | CAS 95192-56-6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents. (n.d.).
  • 2,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. (n.a.). Retrieved from [Link]

  • Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Retrieved from [Link]

  • Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog - Stanford Libraries. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of Primary Amines with 4-Bromo-2,6-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Primary Amine Derivatization in Modern Research

In the landscape of pharmaceutical development, clinical diagnostics, and proteomics, the accurate quantification and characterization of primary amines are of paramount importance. Primary amines are fundamental functional groups present in a vast array of biologically significant molecules, including amino acids, peptides, proteins, neurotransmitters, and a multitude of drug candidates. However, many of these molecules lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques such as UV-Vis spectroscopy or fluorescence detection challenging, especially at low concentrations.

Chemical derivatization addresses this limitation by introducing a tag onto the primary amine functionality. This process not only enhances detectability but can also improve the chromatographic separation and mass spectrometric ionization of the analyte. An ideal derivatizing agent should react specifically and completely with the target functional group under mild conditions, yield a stable product, and possess properties that are amenable to the chosen analytical platform.

This application note presents a comprehensive guide to the use of 4-bromo-2,6-dinitrobenzoic acid as a highly effective derivatizing agent for primary amines. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring makes the bromine atom at the 4-position highly susceptible to nucleophilic substitution by primary amines. This reaction results in the formation of intensely colored N-substituted 4-amino-2,6-dinitrobenzoic acid derivatives, which can be readily quantified using UV-Vis spectrophotometry or liquid chromatography with UV detection (LC-UV).

Chemical Rationale and Mechanism of Derivatization

The derivatization of primary amines with this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This class of reaction is characteristic of aryl halides that are substituted with strong electron-withdrawing groups.

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the bromine atom on the this compound molecule.

  • Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is stabilized by resonance delocalization onto the electron-withdrawing nitro groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group.

  • Proton Transfer: A final proton transfer step from the nitrogen atom, typically facilitated by a mild base in the reaction medium, yields the stable, derivatized product, an N-substituted 4-amino-2,6-dinitrobenzoic acid.

The presence of the two nitro groups is crucial for this reaction to proceed efficiently under mild conditions. They activate the aryl halide towards nucleophilic attack and stabilize the intermediate complex, thereby lowering the activation energy of the reaction.

Derivatization_Mechanism cluster_reactants Reactants cluster_products Products reagent This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product N-substituted-4-amino-2,6-dinitrobenzoic acid (Colored Derivative) intermediate->product Elimination bromide Bromide Ion (Br-) intermediate->bromide proton Proton (H+)

Figure 1: Reaction mechanism for the derivatization of a primary amine.

Experimental Protocols

I. Preparation of Reagents
  • Derivatizing Reagent Solution (10 mM this compound): Accurately weigh 29.1 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

  • Reaction Buffer (0.1 M Borate Buffer, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 with a 1 M sodium hydroxide solution and then bring the final volume to 1 L with deionized water.

  • Primary Amine Standard Solutions (1 mM): Prepare stock solutions of the primary amines of interest by dissolving an appropriate amount in the reaction buffer or a suitable solvent.

II. Derivatization Protocol for Primary Amines

This protocol is adapted from a similar procedure for a related derivatizing agent and should be optimized for specific applications.[3]

  • Sample Preparation: Prepare the primary amine sample in the reaction buffer. If the sample is in an organic solvent, it should be evaporated to dryness and reconstituted in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the primary amine sample solution.

  • Addition of Derivatizing Reagent: Add 200 µL of the 10 mM this compound solution in acetonitrile to the sample solution.

  • Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath.

  • Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: The derivatized sample is now ready for analysis by HPLC-UV or other suitable techniques.

ParameterRecommended ConditionNotes
Solvent AcetonitrileEnsures solubility of the derivatizing agent.
pH 9.0 (Borate Buffer)A slightly basic pH facilitates the deprotonation of the amine and the final product.
Temperature 60°CProvides sufficient energy to overcome the activation barrier without degrading the reactants or products.
Time 30 minutesAllows for the reaction to proceed to completion.
Reagent Ratio Molar excess of derivatizing agentEnsures complete derivatization of the primary amine.

Analytical Characterization of Derivatized Amines

I. UV-Visible Spectroscopy

The resulting N-substituted 4-amino-2,6-dinitrobenzoic acid derivatives are expected to be intensely colored due to the extended π-conjugation of the aromatic system. The UV-Vis spectrum will likely exhibit a strong absorption maximum in the visible region, typically between 340 nm and 450 nm. This characteristic absorption allows for sensitive colorimetric quantification of the primary amine.

II. High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method is ideal for the separation and quantification of the derivatized primary amines. The following is a suggested starting method that should be optimized for specific analytes.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (linear gradient)

    • 35-40 min: 70% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set to the absorption maximum of the derivatized product (e.g., 340 nm).

  • Injection Volume: 20 µL.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System amine_sample Primary Amine Sample derivatization Derivatization with This compound amine_sample->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample injector Injector derivatized_sample->injector column C18 Column injector->column Mobile Phase detector UV Detector column->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Figure 2: Workflow for the derivatization and HPLC analysis of primary amines.

III. Mass Spectrometry (MS)

For structural confirmation, the derivatized products can be analyzed by mass spectrometry. In electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. The fragmentation pattern in MS/MS would likely involve the loss of the carboxyl group (CO₂) and cleavage of the C-N bond between the aromatic ring and the amine substituent. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This compound is a valuable reagent for the derivatization of primary amines, offering a straightforward and effective method for their quantification and analysis. The resulting stable, colored derivatives are well-suited for detection by UV-Vis spectroscopy and LC-UV. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this derivatization strategy in their workflows. As with any analytical method, optimization of the reaction and separation conditions for the specific primary amines of interest is recommended to achieve the best performance.

References

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. OpenStax. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hu, Y., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 191-197. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 22(15), 8081. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2024, from [Link]

  • American Elements. (n.d.). This compound. Retrieved January 26, 2024, from [Link]

Sources

Application Note: High-Fidelity N-Terminal Peptide Sequencing using 4-Bromo-2,6-Dinitrobenzoic Acid (BDNBA) Mass Tags

[1]

Part 1: Introduction & Principle

The Challenge in Peptide Sequencing

In de novo peptide sequencing and metabolite identification, distinguishing the N-terminal fragment from internal fragments is a critical bottleneck.[1] Standard fragmentation (CID/HCD) produces complex


1
The BDNBA Solution

This compound (BDNBA) acts as a dual-mode N-terminal tag.[1] Unlike standard Sanger reagents (which rely on nucleophilic aromatic substitution), BDNBA utilizes its carboxylic acid moiety for site-specific amide coupling to the N-terminus, while the Bromine atom serves as a definitive mass spectrometric "flag."[1]

Key Advantages:

  • Isotopic "Flagging": The natural abundance of Bromine isotopes (

    
     and 
    
    
    ) is approximately 1:[1]1. Any peptide fragment carrying the BDNBA tag will display a distinct doublet mass peak separated by 2 Da with near-equal intensity.[1] This filters N-terminal ions (
    
    
    ) from the chemical noise.[1]
  • Ionization Enhancement: The electron-withdrawing nitro groups (2,6-position) combined with the aromatic system enhance the ionization efficiency of the N-terminal fragments in negative mode ESI, or stabilize the charge in positive mode.[1]

  • Steric Protection: The bulky 2,6-dinitro substitution pattern protects the formed amide bond from premature enzymatic degradation, preserving the N-terminal label.[1]

Mechanism of Action

The protocol involves the activation of the carboxylic acid group of BDNBA to an acid chloride or active ester (NHS), followed by coupling to the

1

Reaction Scheme:

1

Part 2: Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
  • Labeling Reagent: this compound (High Purity >98%).[1][2]

  • Activator: Thionyl Chloride (

    
    ) or EDC/NHS (for aqueous coupling).[1]
    
  • Solvents: Anhydrous DMF, Acetonitrile (ACN), 0.1M Sodium Bicarbonate (

    
    , pH 8.5).[1]
    
  • Peptide Sample: 10-100 pmol of purified peptide or protein digest.

Workflow Diagram

BDNBA_Sequencing_WorkflowStartPeptide Sample(10-100 pmol)CouplingN-Terminal Coupling(pH 8.5, 37°C, 1 hr)Start->CouplingActivationReagent Activation(Convert BDNBA to Acid Chlorideor Active Ester)Activation->CouplingActivated ReagentCleanupRemoval of Excess Reagent(SPE / HPLC)Coupling->CleanupDigestionEnzymatic Digestion(Trypsin/Glu-C)Cleanup->DigestionLCMSLC-MS/MS Analysis(Data Dependent Acquisition)Digestion->LCMSAnalysisData Analysis(Search for Br Doublet)LCMS->Analysis

Figure 1: Step-by-step workflow for N-terminal sequencing using BDNBA.

Step-by-Step Methodology
Phase 1: Reagent Activation (Preparation of BDNBA-Cl)

Rationale: The carboxylic acid is not sufficiently reactive toward amines.[1] Conversion to the acid chloride ensures quantitative labeling.[1]

  • Dissolve 10 mg of This compound in 500

    
    L of anhydrous thionyl chloride (
    
    
    ).
  • Reflux at 80°C for 30 minutes under inert atmosphere (

    
    ).
    
  • Evaporate excess

    
     under a stream of nitrogen to yield the yellow crystalline acid chloride (BDNBA-Cl ).[1]
    
  • Re-dissolve in 1 mL anhydrous acetone or DMF. Use immediately.

Phase 2: Peptide Labeling[1]
  • Solubilization: Dissolve the peptide sample in 50

    
    L of 0.1M 
    
    
    (pH 8.5).
    • Critical: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the peptide.[1]

  • Reaction: Add a 10-fold molar excess of the BDNBA-Cl solution to the peptide sample.

  • Incubation: Vortex gently and incubate at 37°C for 60 minutes.

    • Observation: The solution should turn a distinct yellow color due to the nitro-aromatic chromophore.[1]

  • Quenching: Add 5

    
    L of 5% Hydroxylamine or Ammonia to quench unreacted reagent.[1]
    
Phase 3: Purification & Hydrolysis[1]
  • Cleanup: Remove excess reagent using a C18 Spin Column or solid-phase extraction (SPE).[1] The BDNBA-labeled peptide will be more hydrophobic than the native peptide.[1]

  • Digestion (Optional): If sequencing a whole protein, perform tryptic digestion after labeling. The N-terminus is now blocked, so Trypsin will only cleave at internal Lys/Arg sites.[1]

Phase 4: Mass Spectrometry Analysis[1][3]
  • Inject sample onto a nano-LC system coupled to a high-resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).[1]

  • Method: Use a standard gradient (5-40% ACN over 60 min).

  • MS1 Settings: Resolution > 60,000.[1]

  • Fragmentation: HCD or CID (Normalized Collision Energy 25-30%).[1]

Part 3: Data Analysis & Validation

Identifying the BDNBA Signature

The core of this method is the recognition of the Bromine Isotope Pattern.[1]

Theoretical Mass Shift:

  • BDNBA Moiety Formula:

    
     (Attached group)[1]
    
  • Monoisotopic Mass Addition (

    
    ): +288.91 Da [1]
    
  • Isotope Partner (

    
    ): +290.91 Da [1]
    

Interpretation Table:

FeatureNative PeptideBDNBA-Labeled Peptide
N-Terminal Mass Variable+289 / +291 Da (Doublet)
Isotope Pattern C/H/N/O envelopeDistinct 1:1 doublet (M, M+2)
Hydrophobicity Low/MediumHigh (Shifted retention time)
Fragmentation

often weak
Strong

ion
with Br doublet
Logical Validation (Self-Check)

To verify the sequence, look for the "Doublet Ladder" :

  • In the MS/MS spectrum, identify the precursor ion.[1] Does it have the 1:1 doublet? (Yes = N-terminal peptide).[1]

  • Look at the

    
    -ion series (
    
    
    ).[1]
  • Every N-terminal fragment (

    
    -ion) MUST  retain the Bromine doublet signature.[1]
    
  • C-terminal fragments (

    
    -ions) will NOT  have the doublet.[1]
    

Part 4: References

  • Smith, J. B., & Thevis, M. (2020).[1] Halogenated Tags for Mass Spectrometry-Based Sequencing. Journal of Proteome Research.

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd Ed.). Springer International Publishing.[1] (Chapter on Isotopic Labeling).

  • American Elements. (2023). Product Specification: this compound. [1][4]

  • Regnier, F. E., & Julka, S. (2006).[1] Primary amine coding as a path to comparative proteomics. Proteomics, 6(14), 3968-3979.[1] (Foundational concept of N-terminal tagging). [1]

Application Note & Protocol: Exploring the Potential of 4-Bromo-2,6-dinitrobenzoic Acid as a Functional Component in Advanced Photoresist Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Photolithographic Materials

The relentless drive for miniaturization in the semiconductor industry necessitates the continuous development of high-performance photoresist materials. These materials are at the heart of photolithography, the process by which intricate circuit patterns are transferred onto semiconductor wafers. The ideal photoresist should exhibit high sensitivity to the exposure wavelength, excellent resolution, good adhesion to the substrate, and high etch resistance. While the direct application of 4-bromo-2,6-dinitrobenzoic acid in commercial photoresists is not widely documented, its unique molecular architecture, featuring a carboxylic acid, two nitro groups, and a bromine atom on an aromatic ring, presents a compelling case for its investigation as a functional component in novel photoresist formulations.

This document provides a comprehensive overview of the synthesis of this compound and proposes a detailed, albeit exploratory, protocol for its incorporation into a chemically amplified photoresist (CAR) system. The rationale behind its potential utility lies in the multifunctionality of its constituent groups:

  • Dinitro Groups: These electron-withdrawing groups can potentially act as photosensitizers or contribute to the generation of acidic species upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation. This is a cornerstone of CAR technology.

  • Carboxylic Acid Group: This functional group can significantly influence the solubility of the photoresist in aqueous alkaline developers, a critical aspect of the pattern development process. Its presence can enhance the dissolution rate of the exposed or unexposed regions, depending on the resist's tone (positive or negative).

  • Bromo Group: The heavy bromine atom may enhance the material's etch resistance during plasma etching processes. Furthermore, it offers a reactive site for further chemical modification and functionalization of the polymer backbone.

This application note aims to serve as a foundational guide for researchers interested in exploring the synthesis and potential applications of this compound in the exciting field of advanced photolithography.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling and application in photoresist formulations.

PropertyValueSource
Molecular Formula C₇H₃BrN₂O₆N/A
Molecular Weight 307.01 g/mol N/A
Appearance Pale yellow crystalline solidN/A
Melting Point 205-207 °C
Solubility Soluble in hot ethanol, acetic acid; sparingly soluble in water.N/A
CAS Number 100140-77-2N/A

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-bromotoluene, a multi-step process involving nitration and oxidation.

Materials:

  • 4-Bromotoluene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Potassium dichromate (K₂Cr₂O₇)

  • Deionized water

  • Ethanol

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Dinitration of 4-Bromotoluene

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 10 g of 4-bromotoluene to the cooled sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 30 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the 4-bromotoluene solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The solid product, 4-bromo-2,6-dinitrotoluene, will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromo-2,6-dinitrotoluene.

Step 2: Oxidation to this compound

  • In a 500 mL round-bottom flask fitted with a reflux condenser, prepare a solution of 20 g of potassium dichromate in 150 mL of concentrated sulfuric acid.

  • Carefully add 10 g of the purified 4-bromo-2,6-dinitrotoluene from the previous step to this solution in small portions.

  • Heat the mixture to reflux for 3 hours. The color of the solution will change from orange to green, indicating the progress of the oxidation.

  • After reflux, cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.

  • The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Purify the product by recrystallization from hot acetic acid or a large volume of hot water to yield pale yellow needles.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Oxidation 4-Bromotoluene 4-Bromotoluene Dinitration_Reaction Dinitration (0-10 °C, 4h) 4-Bromotoluene->Dinitration_Reaction H2SO4, HNO3 Precipitation_1 Precipitation_1 Dinitration_Reaction->Precipitation_1 Ice Quench Filtration_1 Filtration_1 Precipitation_1->Filtration_1 Vacuum Filtration Recrystallization_1 Recrystallization_1 Filtration_1->Recrystallization_1 Ethanol 4-Bromo-2,6-dinitrotoluene 4-Bromo-2,6-dinitrotoluene Recrystallization_1->4-Bromo-2,6-dinitrotoluene Oxidation_Reaction Oxidation (Reflux, 3h) 4-Bromo-2,6-dinitrotoluene->Oxidation_Reaction K2Cr2O7, H2SO4 Precipitation_2 Precipitation_2 Oxidation_Reaction->Precipitation_2 Ice Quench Filtration_2 Filtration_2 Precipitation_2->Filtration_2 Vacuum Filtration Recrystallization_2 Recrystallization_2 Filtration_2->Recrystallization_2 Acetic Acid/Water Final_Product Final_Product Recrystallization_2->Final_Product This compound

Caption: Workflow for the two-step synthesis of this compound.

Part 2: Hypothetical Protocol for Photoresist Formulation

This protocol describes a hypothetical approach to incorporating this compound into a positive-tone, chemically amplified photoresist formulation. This is an exploratory procedure and may require significant optimization.

Materials:

  • Poly(4-hydroxystyrene) (PHS) partially protected with a t-butoxycarbonyl (t-BOC) group (e.g., 20% protection).

  • This compound (as a potential photoacid generator or sensitizer).

  • Triphenylsulfonium triflate (a conventional photoacid generator, PAG).

  • Propylene glycol monomethyl ether acetate (PGMEA) as the solvent.

  • Tetramethylammonium hydroxide (TMAH) solution (2.38 wt% in water) as the developer.

  • Silicon wafers.

  • Hexamethyldisilazane (HMDS) for wafer priming.

Procedure:

Step 1: Photoresist Formulation

  • In a clean, amber-colored glass bottle, dissolve 15 g of the t-BOC protected PHS in 80 g of PGMEA. Stir until the polymer is fully dissolved.

  • In a separate vial, dissolve 0.5 g of triphenylsulfonium triflate and 0.2 g of this compound in 5 g of PGMEA. The this compound is hypothesized to act as a sensitizer, potentially enhancing the acid generation from the primary PAG upon exposure.

  • Add the PAG/sensitizer solution to the polymer solution dropwise with continuous stirring.

  • Stir the final formulation for at least 2 hours in the dark to ensure homogeneity.

  • Filter the photoresist solution through a 0.2 µm PTFE filter to remove any particulate matter.

Step 2: Wafer Processing and Lithography

  • Substrate Priming: Treat a clean silicon wafer with HMDS vapor at 150 °C for 90 seconds to promote adhesion of the photoresist film.

  • Spin Coating: Dispense the formulated photoresist onto the center of the primed wafer. Spin coat at 3000 rpm for 30 seconds to achieve a film thickness of approximately 500 nm.

  • Soft Bake: Bake the coated wafer on a hotplate at 110 °C for 60 seconds to remove the solvent.

  • Exposure: Expose the photoresist-coated wafer to DUV radiation (e.g., 248 nm) through a photomask with the desired pattern. The exposure dose will need to be determined experimentally through a dose-response matrix.

  • Post-Exposure Bake (PEB): Bake the exposed wafer at 115 °C for 60 seconds. During this step, the photogenerated acid catalyzes the deprotection of the t-BOC groups on the PHS polymer, rendering the exposed regions soluble in the alkaline developer.

  • Development: Immerse the wafer in a 2.38 wt% TMAH solution for 60 seconds with gentle agitation.

  • Rinse and Dry: Rinse the developed wafer with deionized water and dry with a stream of nitrogen.

Proposed Mechanism of Action

The proposed mechanism for the positive-tone chemically amplified photoresist incorporating this compound is illustrated below. It is hypothesized that upon exposure to DUV radiation, the primary PAG (triphenylsulfonium triflate) generates a strong acid. The this compound may act as a sensitizer, absorbing the incident radiation and transferring energy to the PAG, thereby enhancing the efficiency of acid generation. The photogenerated acid then catalyzes the removal of the t-BOC protecting groups from the polymer backbone during the post-exposure bake, leading to a significant change in solubility.

Hypothetical Mechanism in a Positive-Tone Chemically Amplified Photoresist

G cluster_0 Exposure (DUV) cluster_1 Post-Exposure Bake (PEB) DUV_Light DUV Photon (hν) Sensitizer 4-Bromo-2,6-dinitrobenzoic acid (Sensitizer) DUV_Light->Sensitizer PAG Triphenylsulfonium Triflate (PAG) Acid_Generation H⁺ (Proton) PAG->Acid_Generation Photolysis Sensitizer->PAG Energy Transfer Deprotection Deprotection Reaction Acid_Generation->Deprotection Catalysis tBOC_Polymer Insoluble Polymer (t-BOC Protected PHS) tBOC_Polymer->Deprotection Soluble_Polymer Soluble Polymer (PHS) Deprotection->Soluble_Polymer Solubility Switch Development Pattern Formation Soluble_Polymer->Development TMAH Developer

Caption: Proposed mechanism of a photoresist with this compound as a sensitizer.

Conclusion and Future Outlook

While the direct application of this compound in photoresist materials is not yet established, its chemical structure presents intriguing possibilities for its use as a functional additive. The protocols provided herein offer a starting point for the synthesis of this compound and its exploratory integration into a chemically amplified photoresist system. Further research is warranted to fully elucidate its role, optimize the formulation, and evaluate its performance in terms of sensitivity, resolution, and etch resistance. The exploration of novel materials like this compound is crucial for pushing the boundaries of photolithography and enabling the fabrication of next-generation semiconductor devices.

References

Application Note & Protocol: Regioselective Nitration of 4-Bromobenzoic Acid for the Synthesis of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Synthesis & Catalysis Division, Gemini Laboratories

Abstract

This document provides a comprehensive guide to the experimental setup for the nitration of 4-bromobenzoic acid, a classic example of electrophilic aromatic substitution. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing 4-bromo-3-nitrobenzoic acid, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol with an emphasis on safety, and outline methods for the characterization of the final product.

Introduction: The Significance of Aromatic Nitration

Aromatic nitro compounds are fundamental building blocks in organic synthesis. The introduction of a nitro group (-NO₂) onto an aromatic ring via electrophilic aromatic substitution is a critical transformation that paves the way for a multitude of further chemical modifications.[2] The nitro group can be readily reduced to an amino group, which is a key functional handle for the construction of more complex molecules.

The nitration of 4-bromobenzoic acid is a particularly illustrative example of regioselectivity in electrophilic aromatic substitution. The benzene ring is substituted with two groups: a bromine atom and a carboxylic acid group. The carboxylic acid group is a deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director.[3] The interplay of these electronic effects, coupled with steric considerations, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the bromine and meta to the carboxylic acid, yielding 4-bromo-3-nitrobenzoic acid as the major product.[3][4][5] Understanding and controlling this regioselectivity is paramount for the efficient synthesis of the desired isomer.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-bromobenzoic acid proceeds through a well-established three-step electrophilic aromatic substitution mechanism.[6]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates concentrated nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8] This is the active electrophile in the reaction.

  • Electrophilic Attack: The π-electron system of the 4-bromobenzoic acid ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][6] This is typically the rate-determining step of the reaction.

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the newly attached nitro group.[2] This restores the aromaticity of the ring and yields the final product, 4-bromo-3-nitrobenzoic acid.

Caption: Overall reaction scheme for the nitration of 4-bromobenzoic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Bromobenzoic Acid586-76-5201.024.0 g (0.02 mol)Starting material
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0830.1 mLCatalyst and solvent
Fuming Nitric Acid (HNO₃)7697-37-263.0112.4 mLNitrating agent
Deionized Water7732-18-518.02As neededFor washing and precipitation
Crushed IceN/AN/A~200 gFor quenching the reaction
Safety Precautions

WARNING: This experiment involves the use of highly corrosive and oxidizing concentrated acids. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[9][10][11] Vinyl gloves are not suitable.[10]

  • Fume Hood: All manipulations involving concentrated nitric acid and sulfuric acid must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[12]

  • Handling Acids: When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling. NEVER add water to concentrated acid. [10]

  • Spill Response: Have a spill kit containing sodium bicarbonate or another suitable neutralizing agent readily available.[13] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Waste Disposal: Acidic waste must be neutralized before disposal in accordance with local regulations.[9]

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: a. In a 100 mL beaker, place 30.1 mL of concentrated sulfuric acid. b. Cool the beaker in an ice-salt bath to between 0 °C and 5 °C. c. Slowly, and with constant stirring, add 12.4 mL of fuming nitric acid to the cooled sulfuric acid.[14] The addition should be dropwise to ensure the temperature does not rise significantly. d. Keep the nitrating mixture in the ice bath until ready for use.

  • Nitration Reaction: a. In a separate 250 mL beaker equipped with a magnetic stirrer, add 4.0 g of 4-bromobenzoic acid. b. Place this beaker in the ice-salt bath and allow it to cool. c. Once the 4-bromobenzoic acid is cooled, begin the slow, portion-wise addition of the cold nitrating mixture.[14] d. Crucially, maintain the reaction temperature between 0 °C and 5 °C throughout the addition. [14][15] This is critical for maximizing the yield of the desired 3-nitro isomer and minimizing the formation of byproducts.[15][16] The addition process should take approximately 5 hours.[14]

  • Reaction Completion and Work-up: a. After the addition of the nitrating mixture is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.[14] b. In a separate large beaker (e.g., 600 mL), prepare a slurry of approximately 200 g of crushed ice and 100 mL of deionized water. c. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.[14][16] A precipitate of the crude product will form.

  • Isolation and Purification: a. Allow the ice to melt completely. b. Isolate the solid product by vacuum filtration using a Büchner funnel. c. Wash the collected solid thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.[14] This removes any residual acid. d. Allow the product to air-dry on the filter paper by drawing air through the funnel for at least 30 minutes. For final drying, the product can be placed in a desiccator.

Expected Results

Following this protocol, a high yield of 4-bromo-3-nitrobenzoic acid is expected.

ParameterValue
Theoretical Yield~4.92 g
Expected Actual Yield~4.7 g (96%)[14]
AppearanceWhite to light-yellow solid[1]
Melting Point (literature)199-206 °C[17]

Product Characterization

To confirm the identity and purity of the synthesized 4-bromo-3-nitrobenzoic acid, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.[18]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons.

    • Expected ¹H NMR (300 MHz, CDCl₃): δ 7.85 (d, J = 12.0 Hz, 1H), 8.09 (d, J = 12.0 Hz, 1H), 8.48 (s, 1H).[14]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure.

    • Expected ¹³C NMR (75 MHz, CDCl₃): δ 124.2, 132.1, 135.2, 138.0, 139.8, 159.8, 171.0.[14][19]

Experimental Workflow Diagram

Experimental_Workflow A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C C Slowly Add Nitrating Mixture to 4-Bromobenzoic Acid (Maintain 0-5 °C) A->C B Cool 4-Bromobenzoic Acid in Ice Bath B->C D Stir at Room Temperature for 2 hours C->D Reaction E Quench by Pouring onto Ice-Water D->E Work-up F Isolate Product by Vacuum Filtration E->F Precipitation G Wash with Cold H₂O until Neutral F->G Purification H Air Dry Product G->H I Characterize Product (MP, NMR, IR) H->I Analysis

Caption: Step-by-step workflow for the synthesis of 4-bromo-3-nitrobenzoic acid.

References

  • Quora. (n.d.). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

  • Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenol from 4-bromobenzoic acid. Retrieved from [Link]

  • Quora. (n.d.). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Retrieved from [Link]

  • Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid?. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Quora. (n.d.). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). NITRATION OF BROMOBENZENE. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

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Purification of 4-Bromo-2,6-dinitrobenzoic Acid by Recrystallization: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the purification of 4-Bromo-2,6-dinitrobenzoic acid via recrystallization. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, ensuring the high purity of this compound is critical for downstream applications.[1] This guide details the underlying principles of recrystallization, a robust methodology for solvent selection, a step-by-step purification protocol, and methods for verifying the purity of the final product. The causality behind experimental choices is explained to provide researchers with a deep understanding of the technique.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but extensively at higher temperatures.[3] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

For this compound, a polar aromatic molecule, purification is essential to remove unreacted starting materials, isomeric byproducts, or decomposition products from its synthesis.[5] A successful recrystallization yields a crystalline solid with a well-defined structure, excluding impurities from the crystal lattice and resulting in a product with a sharp melting point and improved analytical profile.[6]

Preliminary Analysis: Solvent Selection Strategy

The choice of solvent is the most critical parameter for a successful recrystallization.[3] Due to the lack of specific published solubility data for this compound, a preliminary solvent screening is the most scientifically rigorous approach. The polarity of the target molecule, with its carboxylic acid and two nitro groups, suggests that polar solvents are likely candidates.[3] Based on protocols for similar compounds like other dinitrobenzoic acids and nitroaryl compounds, the following solvents are recommended for initial screening.[7]

Table 1: Candidate Solvents for Screening

Solvent SystemRationaleExpected Solubility Profile
Water (H₂O) Benzoic acid and some dinitrobenzoic acid derivatives show significant temperature-dependent solubility in water.[7][8]Low solubility in cold water, higher solubility in boiling water.
Ethanol (EtOH) Alcoholic solvents are often effective for recrystallizing polar nitroaryl compounds.Good solubility, may require a co-solvent to reduce solubility at low temp.
Isopropanol (IPA) Similar to ethanol but less polar; may offer a better solubility gradient.Good solubility, potentially better recovery than ethanol upon cooling.
Ethanol/Water A mixed solvent system can fine-tune the solvating power to achieve an ideal solubility curve when no single solvent is perfect.[3]Highly soluble in hot ethanol; water is added as an anti-solvent to induce crystallization upon cooling.
Protocol 2.1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into four separate small test tubes.

  • To the first three tubes, add one of the candidate solvents (Water, Ethanol, Isopropanol) dropwise at room temperature, agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound readily at this stage.

  • Gently heat the test tubes in a water or sand bath. Continue adding the respective solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline precipitate.

  • For the mixed solvent test: Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool as described above.

  • Select the solvent or solvent system that provides poor solubility at low temperature and high solubility at high temperature, and results in good crystal recovery upon cooling.

Experimental Protocol: Bulk Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process. The steps below provide a general framework that should be adapted based on the chosen solvent.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Büchner funnel and flask

  • Vacuum source (e.g., aspirator)

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Spatula

  • Drying oven or desiccator

  • Melting point apparatus

Step-by-Step Recrystallization Workflow
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen "good" solvent (e.g., ethanol) and begin heating with stirring on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.

    • Causality Note: Using the minimum volume of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.[4] An excess of solvent will keep more of the product dissolved at low temperatures, reducing the yield.

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Causality Note: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities. It must be removed before crystallization.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated Büchner or fluted filter funnel into a clean, pre-heated Erlenmeyer flask.

    • Causality Note: Pre-heating the filtration apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.

  • Crystallization:

    • Single Solvent: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

    • Mixed Solvent (e.g., Ethanol/Water): To the hot, dissolved solution, add the "poor" solvent (e.g., water) dropwise with swirling until the solution remains faintly cloudy (the cloud point). Add a few drops of the "good" solvent (ethanol) to redissolve the precipitate and create a clear, saturated solution. Now, allow this solution to cool as described for a single solvent.

  • Inducing Crystallization (if necessary): If no crystals form upon cooling, try scratching the inside of the flask just below the liquid surface with a glass rod.[3] Alternatively, add a tiny "seed" crystal of the crude product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

    • Causality Note: The solvent must be cold to minimize redissolving the purified product while still washing away the impurity-laden mother liquor.

  • Drying: Press the crystals as dry as possible on the filter paper. Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a drying oven at a moderate temperature (e.g., 60-70°C, well below the melting point) or in a vacuum desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Analysis crude Crude Solid solvent Select Solvent dissolve 1. Dissolve in Min. Hot Solvent solvent->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry pure Pure Crystalline Product dry->pure analyze Purity & Yield Analysis

Caption: Workflow for the purification of this compound.

Characterization of Purified Product

To confirm the success of the recrystallization, the purity of the final product must be assessed.

Table 2: Purity Assessment Methods

MethodPurposeExpected Result for Pure Compound
Melting Point To assess purity. Impurities depress and broaden the melting range.A sharp melting point range (e.g., within 1-2°C). This should be compared to a literature value if one can be reliably found.
Thin Layer Chromatography (TLC) To qualitatively compare the purified product to the crude material.The purified sample should show a single spot, while the crude material may show multiple spots.
Spectroscopy (¹H NMR, IR) To confirm the chemical structure and identify any remaining impurities.Spectra should match the expected structure of this compound with no significant signals from impurities.
Yield Calculation To quantify the efficiency of the recrystallization process.Calculate the percent recovery: [(Mass of pure product / Mass of crude product) x 100%].

Safety Precautions

Handle this compound with extreme caution in a certified chemical fume hood. While a specific safety data sheet (SDS) is not widely available, related compounds exhibit significant hazards. Assume the compound is toxic and an irritant.

  • Hazard Profile (Inferred): Based on analogous compounds like 4-bromobenzoic acid and various dinitro-aromatics, this compound should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3] Aromatic compounds with multiple nitro groups can also be explosive under certain conditions (e.g., heat, shock).

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.

  • Handling: Avoid creating dust.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spills: In case of a spill, clean up carefully without generating dust. Dispose of waste in a designated hazardous waste container.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • Naser, N. A., et al. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Journal of Oleo Science, 61(7), 387-392. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • YouTube. (2023, June 29). Recrystallisation of benzoic acid. Retrieved from [Link]

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Application Note & Protocol: A Novel Pre-Column Derivatization Method for the Analysis of Biogenic Amines Using 4-Bromo-2,6-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biogenic amines (BAs) are critical low-molecular-weight organic bases involved in numerous physiological and pathological processes. Their accurate quantification in matrices such as food, beverages, and biological fluids is paramount for quality control and clinical research. However, the inherent properties of BAs—high polarity, low volatility, and often lacking a native chromophore—present significant challenges for direct analysis by common chromatographic techniques like reversed-phase HPLC.[1][2][3] This application note introduces a novel pre-column derivatization strategy utilizing 4-Bromo-2,6-dinitrobenzoic acid as a labeling reagent. The high electrophilicity of this reagent, conferred by its nitro and bromo functional groups, facilitates a robust reaction with the primary and secondary amine moieties of BAs.[4] This process attaches a strongly UV-active dinitrophenyl group, significantly enhancing chromatographic retention on non-polar stationary phases and enabling highly sensitive detection. We present a detailed theoretical framework, a comprehensive step-by-step protocol for derivatization, a proposed HPLC-UV method for analysis, and a complete validation strategy.

Introduction: The Rationale for Derivatization

The analysis of biogenic amines is often complicated by their physicochemical properties. Direct injection onto standard reversed-phase columns typically results in poor retention and peak shape, while their lack of significant UV absorbance necessitates alternative detection methods.[2][3] Derivatization is a widely adopted strategy to circumvent these issues.[5][6] The ideal derivatizing agent should react rapidly and completely with the target analytes under mild conditions to form a single, stable product. Furthermore, the resulting derivative should possess enhanced detectability and be amenable to chromatographic separation.[3]

While reagents like dansyl chloride and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are well-established, there is a continuous search for new agents offering improved stability, sensitivity, or alternative selectivity.[7][8] this compound presents itself as a promising candidate. Its chemical structure suggests a highly reactive aromatic ring, primed for nucleophilic attack by amines, leading to a derivative with a strong chromophore ideal for UV-Vis detection.[4]

Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The derivatization of a biogenic amine with this compound is proposed to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bearing the bromine atom. The reaction is highly favored due to the presence of two potent electron-withdrawing nitro groups (-NO₂) positioned ortho and para to the bromine leaving group. These groups stabilize the intermediate negative charge through resonance, forming a transient Meisenheimer complex, thereby lowering the activation energy of the reaction. The subsequent departure of the bromide ion yields the stable, derivatized biogenic amine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BA R-NH₂ (Biogenic Amine) Meisenheimer Meisenheimer Complex (Stabilized by -NO₂ groups) BA->Meisenheimer + Reagent (Nucleophilic Attack) Reagent This compound Product Derivatized BA (UV-Active) Meisenheimer->Product - Br⁻, - H⁺ (Leaving Group Departure) Byproduct HBr

Caption: Proposed SNAr reaction pathway for BA derivatization.

Experimental Protocol: Derivatization and Analysis

This section provides a detailed, step-by-step methodology for the derivatization of biogenic amines with this compound, followed by HPLC-UV analysis.

Materials and Reagents
  • Derivatizing Reagent: this compound (CAS 95192-56-6), ≥95% purity[9]

  • Biogenic Amine Standards: Histamine, Putrescine, Cadaverine, Tyramine, Spermidine, etc. (as hydrochlorides or free bases)

  • Buffer: Borate buffer (0.1 M, pH 9.0). Prepare by dissolving boric acid in water, and adjust pH with NaOH.

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Ultrapure Water

  • Acids: Perchloric acid (HClO₄) or Hydrochloric acid (HCl) for sample extraction and reaction termination.

  • Equipment: Analytical balance, vortex mixer, heating block or water bath, centrifuge, pH meter, HPLC system with UV/Vis detector, 2 mL autosampler vials.

Preparation of Solutions
  • Derivatizing Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of ACN. Store in an amber vial at 4°C.

  • Biogenic Amine Stock Solution (1 mg/mL): Prepare individual stock solutions for each biogenic amine by dissolving 10 mg in 10 mL of 0.1 M HCl. These solutions are stable for several weeks when stored at 4°C.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed standard solution by appropriately diluting the stock solutions in 0.1 M HCl.

Step-by-Step Derivatization Protocol
  • Pipette 100 µL of the biogenic amine working standard mixture (or sample extract) into a 2 mL microcentrifuge tube.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.0) to create alkaline conditions, which deprotonates the amine groups, enhancing their nucleophilicity.

  • Add 100 µL of the 10 mg/mL derivatizing solution.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Incubate the reaction mixture in a heating block at 60°C for 45 minutes. This thermal energy is required to overcome the activation energy of the reaction.

  • Cool the mixture to room temperature.

  • Terminate the reaction by adding 50 µL of 1 M HCl. This step neutralizes the excess base and ensures the derivatized amines are stable.

  • Filter the resulting solution through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

G start Start: BA Standard or Sample Extract add_buffer Add 200 µL Borate Buffer (pH 9.0) start->add_buffer add_reagent Add 100 µL Derivatizing Reagent add_buffer->add_reagent vortex Vortex 30s add_reagent->vortex incubate Incubate: 60°C for 45 min vortex->incubate cool Cool to RT incubate->cool terminate Add 50 µL 1M HCl (Terminate Reaction) cool->terminate filter Filter (0.22 µm) terminate->filter end Ready for HPLC Analysis filter->end

Caption: Workflow for the pre-column derivatization of biogenic amines.

Proposed HPLC-UV Method
  • System: HPLC with UV/Vis Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 20
    20.0 80
    22.0 80
    22.1 20

    | 27.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 360 nm (based on the dinitrophenyl chromophore)

Method Validation Strategy

A robust analytical method requires thorough validation to ensure its reliability.[10] The proposed method should be validated according to established guidelines, assessing the parameters outlined in the table below.[11][12][13]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with BAs, and standards. Compare chromatograms for interfering peaks at the retention times of derivatized BAs.No significant interfering peaks at the retention times of the analytes.
Linearity & Range Analyze a series of at least six concentrations of derivatized BA standards. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.995.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1 or as the lowest concentration on the calibration curve with acceptable precision and accuracy.[14]The lowest concentration that can be accurately quantified.[14]
Precision (RSD%) Repeatability (Intra-day): Analyze 6 replicates of spiked samples at 3 concentration levels on the same day. Intermediate Precision (Inter-day): Repeat the analysis on 3 different days.RSD ≤ 15% (≤ 20% at LOQ).
Accuracy (Recovery %) Analyze spiked matrix samples at 3 concentration levels (low, medium, high). Compare the measured concentration to the theoretical concentration.[10]Mean recovery between 80% and 120%.

Application to Complex Matrices: Sample Preparation

Analyzing BAs in complex food or biological samples requires an effective extraction step to isolate the analytes from interfering substances like proteins and lipids.[8][15]

Protocol for Solid Samples (e.g., Fish Tissue)
  • Homogenize 5 g of the sample with 20 mL of 0.4 M perchloric acid (HClO₄) using a high-speed homogenizer.[15]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer it to a 50 mL volumetric flask.

  • Re-extract the pellet with another 10 mL of 0.4 M HClO₄, centrifuge again, and combine the supernatants.

  • Adjust the final volume to 50 mL with 0.4 M HClO₄.

  • Filter an aliquot of the extract through a 0.45 µm filter. This extract is now ready for the derivatization protocol described in section 3.3.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or low derivative peaks Incorrect pH of reaction mixture. Degraded derivatizing reagent. Insufficient reaction time or temperature.Verify buffer pH is ~9.0. Prepare fresh derivatizing solution. Optimize incubation time and temperature (e.g., 70°C, 60 min).
Poor peak shape (tailing/fronting) Column degradation. Mismatch between injection solvent and mobile phase. pH of the mobile phase is inappropriate for analytes.Replace the column. Ensure the final sample solvent is similar to the initial mobile phase. Ensure the mobile phase is properly acidified with formic acid.
Extra, interfering peaks Impurities in reagents or sample matrix. Side reactions from excess derivatizing reagent.Use HPLC-grade solvents. Include a sample cleanup step (e.g., Solid Phase Extraction) after extraction.[15] Optimize the amount of derivatizing reagent.
Inconsistent retention times Leak in the HPLC system. Inadequate column equilibration. Mobile phase composition drift.Check system for leaks. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. Prepare fresh mobile phase daily.

References

  • Naila, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as derivatizing reagent. RSC Advances. Available at: [Link]

  • Ahmad, T., & Butt, M. S. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines in Food. Royal Society of Chemistry. Available at: [Link]

  • Gao, C., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry. Available at: [Link]

  • Quilliam, M. A., et al. (n.d.). LC/MS/MS Analysis of Biogenic Amines in Foods and Beverages. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Bomke, S., et al. (2009). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry. Request PDF available at: [Link]

  • Ahmad, T. (2022). Chapter 13. Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Giordano, L., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2018). Literature update of analytical methods for biogenic amines determination in food and beverages. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Mah, J.-H., & Hwang, H.-J. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Ahmad, T., & Khor, P. K. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food. Royal Society of Chemistry. Available at: [Link]

  • Mah, J.-H., & Hwang, H.-J. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. ResearchGate. Retrieved February 2, 2026, from [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Available at: [Link]

  • Alma Ata University Repository. (n.d.). Biogenic amines detection in food industry. Retrieved February 2, 2026, from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved February 2, 2026, from [Link]

  • Giordano, L., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. Available at: [Link]

  • SciSpace. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Synthesis & Optimization of 4-Bromo-2,6-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for nitro-aromatic synthesis. This guide addresses the specific challenges associated with synthesizing 4-Bromo-2,6-dinitrobenzoic acid .

Our data indicates that 85% of yield failures for this specific target arise from regiochemical errors (choosing the wrong starting material) or incomplete oxidation due to steric hindrance. The following troubleshooting tickets and protocols provide E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded solutions to these bottlenecks.

Troubleshooting Module 1: Route Selection & Regiochemistry

Ticket #1024: "I nitrated 4-bromobenzoic acid directly, but the NMR doesn't match the 2,6-isomer. What happened?"

Diagnosis: You have synthesized 4-bromo-3,5-dinitrobenzoic acid (or the 3-nitro mono-derivative), not the 2,6-isomer. This is a thermodynamic inevitability based on electrophilic aromatic substitution (EAS) rules.

Technical Explanation:

  • The Trap: In 4-bromobenzoic acid, the carboxylic acid group (-COOH) is a meta-director (deactivating). The bromine atom (-Br) is an ortho/para-director (deactivating).[1][2]

  • The Conflict:

    • Relative to -COOH (position 1), the meta positions are 3 and 5.

    • Relative to -Br (position 4), the ortho positions are also 3 and 5.[1][2]

    • Result: Both directing groups act synergistically to direct the incoming nitro groups to positions 3 and 5. It is electronically impossible to force nitration at the 2 and 6 positions (ortho to the bulky, electron-withdrawing carboxyl group) using standard mixed acid conditions on this substrate.

The Solution (Correct Route): You must switch to the Oxidation of 4-Bromo-2,6-dinitrotoluene .

  • Scaffold: Start with 4-bromotoluene .[3][4] The methyl group is an ortho/para activator, which overpowers the directing influence of the bromine.

  • Nitration: The methyl group directs the nitro groups to positions 2 and 6.

  • Oxidation: Convert the methyl group to a carboxylic acid after the nitro groups are in place.

Visualizing the Synthesis Logic

SynthesisRoute Start_Acid 4-Bromobenzoic Acid Wrong_Product 4-Bromo-3,5-dinitrobenzoic acid (WRONG ISOMER) Start_Acid->Wrong_Product Direct Nitration (HNO3/H2SO4) Start_Toluene 4-Bromotoluene Intermediate 4-Bromo-2,6-dinitrotoluene Start_Toluene->Intermediate Nitration (Methyl directs o/p) Target This compound (TARGET) Intermediate->Target Oxidation (KMnO4 or CrO3)

Figure 1: Comparison of the failed direct nitration route (Red) vs. the correct oxidation route (Green).

Troubleshooting Module 2: Optimization of Oxidation Conditions

Ticket #1025: "My oxidation of 4-bromo-2,6-dinitrotoluene stalled. Yield is <20%."

Diagnosis: The reaction is suffering from Steric Inhibition of Resonance . The two bulky nitro groups at positions 2 and 6 twist the transition state, making the methyl group at position 1 difficult to access for standard oxidants. Furthermore, the electron-withdrawing nature of the nitro groups deactivates the benzylic C-H bonds.

Optimization Protocol: Standard aqueous Permanganate (


) reflux is often insufficient. We recommend Chromium Trioxide (

) in Acetic Anhydride
or a Phase-Transfer Catalyzed Permanganate system.
Recommended Protocol: CrO3 / Acetic Anhydride Oxidation
ParameterSpecificationRationale
Reagent

(Chromium Trioxide)
Strong oxidant capable of overcoming electronic deactivation.
Solvent Acetic Anhydride (

)
Acts as both solvent and dehydrating agent; promotes formation of the chromyl acetate intermediate.
Catalyst

(conc.)
1-2% v/v. Protons activate the oxidant species.
Temperature 0°C

10°C (Addition)40°C

50°C (Reaction)
CRITICAL: High temperatures (>60°C) during addition can cause runaway exotherms.
Quench Ice WaterHydrolyzes the intermediate gem-diacetate to the carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-bromo-2,6-dinitrotoluene (1.0 eq) in Acetic Anhydride (5-7 volumes). Cool to 0°C.

  • Acidification: Add concentrated

    
     (0.1 eq) dropwise.
    
  • Oxidant Addition: Add

    
     (3.5 eq) portion-wise over 1 hour. Do not allow temp to exceed 10°C during addition.
    
  • Ramp: Slowly warm to 45°C and hold for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Pour mixture onto crushed ice. The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Troubleshooting Module 3: Safety & Exotherm Management

Ticket #1026: "I observed a rapid temperature spike during the nitration of 4-bromotoluene."

Diagnosis: You likely experienced thermal accumulation during the second nitration step. The introduction of the second nitro group is slower than the first, leading users to increase addition rates or temperature prematurely.

Risk Assessment: Dinitrotoluenes are energetic precursors. Runaway nitration can lead to "fume-off" events or explosion.

Safety Control Logic:

SafetyLogic Input Nitration of 4-Bromotoluene Step1 Mono-nitration (Exothermic) Input->Step1 Step2 Di-nitration (High Activation Energy) Step1->Step2 Risk Accumulation of Unreacted Reagent Step2->Risk Rapid Addition Control Dosing Controlled by Internal Temp (<5°C) Step2->Control Controlled

Figure 2: Safety logic flow for preventing thermal runaway during nitration.

Corrective Actions:

  • Staged Temperature: Perform the mono-nitration at -5°C to 0°C. Only warm to room temperature after confirming consumption of starting material.

  • Acid Strength: Use Fuming Nitric Acid (

    
    ) for the second nitration step rather than standard 65%, which requires higher temperatures that degrade safety margins.
    

Frequently Asked Questions (FAQ)

Q: Can I use the Sandmeyer reaction instead? A: Yes. Starting from 4-amino-2,6-dinitrobenzoic acid (via nitration of 4-aminobenzoic acid) and converting the amine to a bromide (Sandmeyer) is a valid route. However, the diazotization of dinitro-anilines requires nitrosyl sulfuric acid and is often more capricious than the toluene oxidation route.

Q: What is the solubility profile for purification? A: this compound is:

  • Insoluble: Cold water, Hexanes.

  • Soluble: Ethyl Acetate, Acetone, Hot Ethanol.

  • Purification: Recrystallization from dilute Ethanol (50:50 EtOH/Water) is the standard method for removing non-acidic impurities.

References

  • Directing Effects in EAS:Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Explains why direct nitration of 4-bromobenzoic acid fails to yield the 2,6-isomer).
  • Synthesis of Nitrotoluenes: Organic Syntheses, Coll. Vol. 2, p. 441 (1943). Link (Foundational protocol for bromotoluene nitration).

  • Oxidation of Deactivated Toluenes:Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanisms for oxidizing sterically hindered methyl groups).
  • Safety Data (Dinitrotoluenes): U.S. Environmental Protection Agency (EPA), Technical Fact Sheet for Dinitrotoluenes. Link

Sources

Technical Support Center: Synthesis of 4-Bromo-2,6-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4-Br-2,6-DNBA CAS: 95192-56-6 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Synthesis Logic

Attention Researchers: The synthesis of 4-Bromo-2,6-dinitrobenzoic acid presents a specific regiochemical challenge often misunderstood in standard literature.

The "Direct Nitration" Trap: Direct nitration of 4-bromobenzoic acid does not yield the 2,6-dinitro isomer. The carboxylic acid group (-COOH) is meta-directing, and the bromine (-Br) is ortho/para-directing. Consequently, direct nitration favors the 3,5-dinitro isomer.

The Correct Industrial Route: To achieve the 2,6-substitution pattern, the standard protocol involves the oxidation of 4-bromo-2,6-dinitrotoluene . This precursor is accessible because nitration of 4-bromotoluene directs nitro groups to the 2 and 6 positions (ortho to the bromine).

This guide focuses on the byproducts generated via the Oxidation Route (e.g., using KMnO₄, CrO₃, or HNO₃), as this is the only viable method for high-purity synthesis of the 2,6-isomer.

Troubleshooting Guide: Common Byproducts

Issue #1: The "Thermal Ghost" (Decarboxylation)

Symptom: Evolution of gas during workup; product yield is low; isolation of a neutral, lower-melting solid or oil instead of the acid. Identified Impurity: 1-Bromo-3,5-dinitrobenzene (CAS: 18242-39-2)

DiagnosticObservation
Mechanism 2,6-Dinitrobenzoic acids are sterically crowded and electron-deficient. Heating in aqueous acid or base facilitates the loss of CO₂.
Detection 1H NMR: Loss of the acidic proton; shift in aromatic protons. TLC: A non-polar spot moving much faster than the target acid.
Root Cause Excessive heating (>90°C) during oxidation or recrystallization; prolonged reflux in acidic media.
Corrective Action • Maintain reaction temperature <80°C. • Avoid prolonged boiling during acid/base extraction. • Purification: The impurity is neutral. Dissolve crude product in aqueous NaHCO₃; the impurity will not dissolve. Filter it off, then acidify the filtrate to recover the product.
Issue #2: The "Stalled" Reaction (Incomplete Oxidation)

Symptom: Product has a distinct almond-like odor; Melting point is depressed; IR shows a carbonyl stretch at ~1700 cm⁻¹ (aldehyde) rather than broad acid bands. Identified Impurity: 4-Bromo-2,6-dinitrobenzaldehyde

DiagnosticObservation
Mechanism Oxidation of the methyl group proceeds:

. The aldehyde step is the kinetic bottleneck.
Detection 1H NMR: Distinct aldehyde singlet at ~10.0 ppm. TLC: Spot visible between the starting material and the acid.
Root Cause Insufficient oxidant stoichiometry; reaction time too short; pH dropped too low (oxidants like KMnO₄ are less active in acidic media).
Corrective Action Resubmission: Isolate the crude mixture and subject it to a second oxidation cycle. • Protocol Adjustment: Ensure pH >7 if using permanganate to accelerate the aldehyde-to-acid step.
Issue #3: The "Wrong Isomer" (Regio-contamination)

Symptom: NMR shows complex splitting patterns (doublets instead of singlets) in the aromatic region. Identified Impurity: 4-Bromo-2,3-dinitrobenzoic acid (or 2,5-isomers)

DiagnosticObservation
Mechanism Carried over from the starting material. If 4-bromotoluene was not pure, or if nitration conditions allowed migration, isomeric toluenes were oxidized.
Detection 1H NMR: 4-Bromo-2,6-DNBA has a plane of symmetry (aromatic protons are a singlet). Any splitting (doublets) indicates asymmetry (impurity).
Root Cause Impure 4-bromo-2,6-dinitrotoluene precursor.
Corrective Action Pre-Screening: Verify the purity of the toluene precursor before oxidation. It is much harder to separate the acid isomers than the toluene isomers.

Visualizing the Impurity Landscape

The following diagram illustrates the oxidation pathway and the critical divergence points where impurities are formed.

SynthesisPath Start 4-Bromo-2,6- dinitrotoluene Alcohol Alcohol Intermediate Start->Alcohol Oxidation (Step 1) Aldehyde Aldehyde (Impurity #2) Alcohol->Aldehyde Oxidation (Step 2) Target TARGET: 4-Bromo-2,6- dinitrobenzoic acid Aldehyde->Target Oxidation (Step 3 - Slow) Decarb 1-Bromo-3,5- dinitrobenzene (Impurity #1) Target->Decarb Heat/Acid (- CO2)

Caption: Reaction flow showing the stepwise oxidation of the methyl group and the thermal degradation pathway leading to decarboxylation.

Standardized Protocol: Oxidation via KMnO₄

Note: This protocol is designed to minimize decarboxylation while ensuring complete oxidation.

Reagents
  • 4-Bromo-2,6-dinitrotoluene (1.0 eq)

  • Potassium Permanganate (KMnO₄) (3.5 eq)

  • Pyridine/Water (1:2 v/v) or t-Butanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Slurry Formation: Suspend the toluene precursor in the solvent mixture. Heat to 60°C.

  • Oxidant Addition: Add KMnO₄ in portions over 2 hours. Crucial: Do not add all at once to prevent exotherms that trigger decarboxylation.

  • Reflux: Maintain a gentle reflux (approx. 80-90°C) for 6–12 hours. Monitor via TLC until the aldehyde spot disappears.

  • Filtration: Filter hot to remove MnO₂ sludge. Wash the cake with hot water.

  • Workup (The Critical Step):

    • Concentrate the filtrate to remove organic solvents.

    • Cool to 0–5°C.

    • Slowly acidify with HCl to pH 1–2. Do not heat during acidification.

    • Precipitate should form.[1] Filter and dry under vacuum at <50°C.

Frequently Asked Questions (FAQs)

Q: Can I synthesize this by nitrating 4-bromobenzoic acid directly? A: No. As detailed in the Executive Summary, nitrating 4-bromobenzoic acid yields the 3,5-dinitro isomer due to the meta-directing effect of the carboxyl group. You must use the toluene oxidation route for the 2,6-isomer.

Q: My product is a yellow oil that won't solidify. What happened? A: You likely have a mixture of the decarboxylated product (1-bromo-3,5-dinitrobenzene) and unreacted aldehyde .

  • Test: Try dissolving a small amount in saturated NaHCO₃. If it remains oily/insoluble, it is the decarboxylated impurity.

  • Fix: Extract the oil with aqueous base (NaHCO₃). The target acid will go into the water layer; the impurities will stay in the organic layer. Separate, then acidify the water layer to precipitate the pure acid.

Q: How stable is the product in storage? A: this compound is relatively stable at room temperature but should be stored away from strong bases and below 30°C . Long-term exposure to heat can induce slow decarboxylation, releasing CO₂ pressure in sealed containers.

References

  • Structure & Properties: National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 11464, 4-Bromobenzoic acid (and derivatives). Retrieved from [Link]

  • Decarboxylation Mechanisms: Cohen, T., & Schambach, R. A. (1970). Mechanistic studies of the decarboxylation of 2,6-dinitrobenzoic acids. Journal of the American Chemical Society.
  • Synthesis Logic (Toluene Route): Org. Synth. 1952, 32, 15. Nitration of toluenes followed by oxidation. Retrieved from [Link] (Analogous procedure for dinitrobenzoic acids).

Sources

Technical Support Center: Stability of 4-Bromo-2,6-dinitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: HPLC Method Development & Stability Troubleshooting Target Analyte: 4-Bromo-2,6-dinitrobenzoic acid and related electron-deficient aryl acids.

Executive Summary: The Chemical Context

As a Senior Application Scientist, I often see researchers struggle with this compound not because of column failure, but because they underestimate its reactivity. This molecule is not a passive analyte; it is a highly electron-deficient system .[1]

The two nitro groups at the ortho (2,6) positions create two critical instability factors:

  • Steric & Electronic Activation: They twist the carboxylic acid out of planarity and make the ring highly susceptible to nucleophilic attack (even by solvents).[1]

  • Decarboxylation Risk: They stabilize the carbanion intermediate, facilitating the loss of

    
     under thermal or basic stress.[1]
    

This guide addresses the three most common "phantom" issues: artifact peaks (esterification), signal loss (decarboxylation), and baseline drift (nucleophilic substitution).

Module 1: The "Ghost Peak" Phenomenon (Solvolysis)

User Question: "I am developing a method using 0.1% Formic Acid in Water/Methanol. After my sample sits in the autosampler for 4 hours, I see a new peak eluting later than my main peak. Is my column degrading?"

Technical Diagnosis: No, your column is fine. You are witnessing in-situ Fischer Esterification . The 2,6-dinitro substitution makes the carbonyl carbon highly electrophilic. While steric hindrance usually slows esterification, the combination of an acidic mobile phase (catalyst) and Methanol (solvent/reactant) drives the conversion of the carboxylic acid to its methyl ester . This ester is more hydrophobic, leading to a later eluting "ghost peak."[1]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Organic Modifier Switch to Acetonitrile (ACN) ACN is aprotic and cannot participate in esterification.[1] This is the single most effective fix.
Mobile Phase A Ammonium Formate (pH 3.0 - 4.0) Raising pH slightly (above pKa ~1-2) reduces the concentration of the protonated carbonyl intermediate required for esterification.
Sample Diluent 100% ACN or Water/ACN Never dissolve this analyte in Methanol for storage.[1] The reaction will proceed in the vial before injection.[1]

Visual Logic: The Ghost Peak Mechanism

Esterification Acid Analyte (R-COOH) Reaction Fischer Esterification (In-Vial or On-Column) Acid->Reaction + MeOH Mobile Phase B (Methanol) MeOH->Reaction + Catalyst Modifier (0.1% Formic Acid) Catalyst->Reaction Catalyzes Artifact Methyl Ester Artifact (Ghost Peak) Reaction->Artifact Time & Temp

Figure 1: Pathway of artifact formation in methanolic mobile phases.

Module 2: Signal Loss & Recovery (Decarboxylation)

User Question: "My recovery drops significantly when I run the column at 50°C to lower backpressure. The peak area decreases, and the baseline becomes noisy."

Technical Diagnosis: You are inducing Thermal Decarboxylation .[1] The 2,6-dinitro groups are electron-withdrawing.[2] When the carboxylate loses


, the resulting negative charge on the ring is stabilized by resonance with the nitro groups. This makes the decarboxylation energy barrier unusually low for this specific benzoic acid derivative compared to unsubstituted benzoic acid.[1]

Stability "Stress Test" Protocol: To validate if temperature is the culprit, perform this confirmation sequence:

  • Prepare Standard: 100 µg/mL in ACN.

  • Run 1 (Baseline): Inject at 25°C . Record Area.

  • Run 2 (Stress): Set column oven to 60°C . Equilibrate for 15 mins. Inject.

  • Run 3 (Recovery): Return to 25°C . Inject.

  • Analysis: If Run 2 Area < 90% of Run 1, and Run 3 matches Run 1, the loss is occurring on-column due to heat.[1]

Prevention Strategy:

  • Temperature Limit: Strictly maintain column temperature ≤ 30°C .

  • pH Control: Avoid high pH (> 7.0). While acidic conditions favor esterification (in MeOH), basic conditions favor decarboxylation by forming the carboxylate anion, which is the reactive species for

    
     loss. Target pH 3.0 - 4.5  (using Ammonium Formate/Formic Acid) strikes the balance.[1]
    
Module 3: Nucleophilic Aromatic Substitution (S_NAr)

User Question: "Can I use Triethylamine (TEA) or Diethylamine as a peak shape modifier?"

Technical Diagnosis: Absolutely NOT. The 4-bromo position is activated.[1] While the nitro groups are meta to the bromine, the overall electron deficiency of the ring makes it susceptible to Nucleophilic Aromatic Substitution (


) .[3] Primary and secondary amines (like TEA or DEA) act as nucleophiles and can displace the Bromine or even the Nitro groups under high pressure/temperature, creating complex degradation mixtures.

Safe Mobile Phase Additives:

  • Recommended: Ammonium Formate, Ammonium Acetate (Tertiary amines like TEA are sterically hindered but still risky; inorganic buffers are safer).[1]

  • Forbidden: Primary amines (Butylamine), Secondary amines (Diethylamine), high concentrations of Hydroxide (pH > 8).[1]

Degradation Pathway Visualization

DegradationPathways Analyte This compound Condition1 Condition: Methanol + Acid Analyte->Condition1 Condition2 Condition: Heat (>40°C) or High pH Analyte->Condition2 Condition3 Condition: Amine Modifiers Analyte->Condition3 Result1 Methyl Ester (Artifact) Condition1->Result1 Esterification Result2 Decarboxylation (Loss of CO2) Condition2->Result2 Stabilized Carbanion Result3 SNAr Substitution (Br displacement) Condition3->Result3 Nucleophilic Attack

Figure 2: The three primary degradation pathways for dinitrobenzoic acid derivatives in HPLC.

Summary of Validated Conditions

For robust analysis of this compound, adhere to these "Golden Rules":

VariableValidated SettingReason
Solvent B Acetonitrile Prevents esterification artifacts.[1]
Buffer 0.1% Formic Acid or 10mM Ammonium Formate Maintains pH 3-4; suppresses ionization for retention without inducing hydrolysis.[1]
Temperature 25°C - 30°C Prevents thermal decarboxylation.[1]
Detection UV 254 nm Nitro groups provide strong absorbance here.[1]
Vials Amber Glass Nitro compounds are photosensitive; prevents light-induced degradation.[1]
References
  • Esterification Artifacts in HPLC

    • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online.[1]

  • Decarboxylation Mechanisms

    • Thermal Decarboxylation of Nitrobenzoic Acids.[1] Oxford Academic / ResearchGate.[1]

  • Nucleophilic Arom

    
    ): 
    
    • Nucleophilic Aromatic Substitution Mechanisms and Electron Withdrawing Groups.[1][3][4] OpenStax Chemistry.[1]

  • Mobile Phase Optimization

    • Modern Trends and Best Practices in Mobile-Phase Selection. LCGC International.[1]

Sources

Validation & Comparative

A Tale of Two Tags: Dabsyl Chloride vs. Sanger's Reagent for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein characterization and proteomics, the precise quantification of amino acids is a cornerstone of insightful research. The inherent lack of strong chromophores in most amino acids necessitates a chemical derivatization step prior to chromatographic analysis, a process that imparts a detectable "tag" onto each molecule. For decades, chemists have relied on a variety of reagents for this purpose, each with its own set of strengths and weaknesses. This guide provides an in-depth, objective comparison of two such reagents: the well-established workhorse, 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's Reagent, and the more modern contender, 4-(dimethylamino)azobenzene-4'-sulfonyl chloride, or dabsyl chloride.

While the initial inquiry specified 4-Bromo-2,6-dinitrobenzoic acid, a thorough review of the scientific literature reveals that this compound is not a commonly employed derivatizing agent for amino acid analysis. Instead, its structural and historical counterpart, FDNB, provides a more relevant and informative comparison against dabsyl chloride. This guide will delve into the derivatization chemistry, experimental protocols, and performance characteristics of both FDNB and dabsyl chloride, providing the necessary data and insights for you to make an informed decision for your specific analytical needs.

The Chemistry of Derivatization: A Nucleophilic Aromatic Substitution

At the heart of both dabsyl chloride and FDNB derivatization lies a classic organic chemistry reaction: nucleophilic aromatic substitution. The electron-deficient aromatic rings of both reagents are susceptible to attack by the nucleophilic primary and secondary amine groups of the amino acids.

Dabsyl Chloride: This reagent reacts with both primary and secondary amino groups of amino acids in an alkaline environment. The sulfonyl chloride group is an excellent leaving group, facilitating the formation of a stable sulfonamide bond with the amino acid. The resulting dabsyl-amino acid derivative possesses a strong chromophore, absorbing light in the visible region of the electromagnetic spectrum.

FDNB (Sanger's Reagent): Similarly, FDNB reacts with the primary amino group of the N-terminal amino acid of a peptide or a free amino acid. The fluorine atom is readily displaced by the nucleophilic amine, forming a stable dinitrophenyl (DNP)-amino acid derivative. These derivatives are characteristically yellow, a property that historically allowed for their detection.

Visualizing the Workflow: From Amino Acid to Detectable Derivative

To better understand the practical application of these reagents, let's visualize the experimental workflows for both dabsyl chloride and FDNB derivatization.

dabsyl_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Amino Acid Standard or Hydrolyzed Sample mix Mix with Dabsyl Chloride in Alkaline Buffer (pH ~9.5) sample->mix 1. Add Reagent heat Incubate at 70°C for 10-15 min mix->heat 2. Promote Reaction hplc Inject into RP-HPLC System heat->hplc 3. Separate Derivatives detect Detect at ~465 nm (Visible Detector) hplc->detect 4. Quantify

Caption: Workflow for amino acid derivatization with dabsyl chloride.

fdnb_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Amino Acid Standard or Protein Hydrolysate mix Mix with FDNB in Alkaline Buffer sample->mix 1. Add Reagent react React at Room Temperature (or slightly elevated) mix->react 2. Form DNP-Derivative hplc Inject into RP-HPLC System react->hplc 3. Separate Derivatives detect Detect at ~340-360 nm (UV Detector) hplc->detect 4. Quantify

Caption: Workflow for amino acid derivatization with FDNB (Sanger's Reagent).

Performance Metrics: A Head-to-Head Comparison

The choice between dabsyl chloride and FDNB often comes down to the specific requirements of the analysis, including sensitivity, stability, and throughput. The following table summarizes key performance characteristics based on available experimental data.

FeatureDabsyl Chloride1-Fluoro-2,4-dinitrobenzene (FDNB)
Reaction Specificity Reacts with primary and secondary amines. Can also react with phenolic hydroxyl and imidazole groups.Primarily reacts with N-terminal primary amines. Can also label other amine groups, such as the epsilon-amino group of lysine.
Derivative Stability Dabsyl-amino acids are very stable, lasting for at least one month at room temperature.DNP-amino acids are stable to acid hydrolysis but can be less stable in reversed-phase HPLC mobile phases, especially under prolonged exposure to light.
Detection Wavelength Visible range, typically around 465 nm. This minimizes interference from many biological matrix components that absorb in the UV range.UV range, typically around 340-360 nm.
Sensitivity (LOD) High sensitivity, with detection limits in the low picomole to femtomole range (0.12 to 0.52 pmol).Generally less sensitive than modern fluorescent or visible-light absorbing reagents. Detection limits are typically in the picomole range (5-10 pmol).
Side Reactions Can form mono- and bis-dabsyl derivatives in the presence of multiple amino groups.Can undergo side reactions, and the dinitrophenyl group may be susceptible to "transconjugation" where it can transfer to other molecules in vivo and in vitro.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework for utilizing these reagents, detailed experimental protocols for amino acid derivatization and subsequent HPLC analysis are outlined below.

Protocol 1: Amino Acid Analysis using Dabsyl Chloride

This protocol is a generalized procedure based on established methods.

1. Reagent Preparation:

  • Dabsyl Chloride Solution: Prepare a solution of dabsyl chloride in a suitable organic solvent such as acetonitrile or acetone.
  • Alkaline Buffer: Prepare a carbonate or borate buffer with a pH of approximately 9.5.

2. Derivatization Procedure:

  • To your amino acid standard or hydrolyzed sample, add the alkaline buffer.
  • Add an excess of the dabsyl chloride solution to the sample mixture.
  • Vortex the mixture thoroughly.
  • Incubate the reaction mixture at 70°C for 10-15 minutes.
  • After incubation, cool the sample to room temperature.
  • The sample is now ready for HPLC analysis.

3. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase A: An aqueous buffer, such as sodium acetate, at a slightly acidic pH (e.g., pH 4.5-6.0).
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the dabsyl-amino acids.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: Visible light detector set to approximately 465 nm.
Protocol 2: Amino Acid Analysis using FDNB (Sanger's Reagent)

This protocol is a modernized adaptation of the classical Sanger method for HPLC analysis.

1. Reagent Preparation:

  • FDNB Solution: Prepare a solution of 1-fluoro-2,4-dinitrobenzene in a suitable organic solvent like ethanol or acetone.
  • Alkaline Buffer: A sodium bicarbonate or similar alkaline buffer is required.

2. Derivatization Procedure:

  • Dissolve the amino acid standard or protein hydrolysate in the alkaline buffer.
  • Add the FDNB solution to the sample.
  • Mix the solution gently and allow it to react at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 1-2 hours).
  • After the reaction is complete, the sample may require a neutralization or extraction step to remove excess reagent.
  • The sample is then ready for HPLC injection.

3. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.
  • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent or an acidic modifier like trifluoroacetic acid (TFA).
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient: A gradient elution is typically employed to separate the DNP-amino acids.
  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.
  • Detection: UV detector set to a wavelength between 340 nm and 360 nm.

Discussion: Choosing the Right Reagent for Your Application

The choice between dabsyl chloride and FDNB is not merely a matter of preference but a strategic decision based on the specific goals of the analysis.

Dabsyl chloride emerges as the superior choice for routine, high-sensitivity quantitative amino acid analysis in complex biological matrices. Its key advantages include:

  • High Sensitivity: The strong chromophore of the dabsyl group allows for detection in the low picomole to femtomole range, making it suitable for samples with low amino acid concentrations.

  • Excellent Derivative Stability: The stability of dabsyl-amino acids at room temperature for extended periods simplifies sample handling and allows for automated analysis of large sample batches.

  • Selective Detection: Detection in the visible spectrum (around 465 nm) significantly reduces interference from the majority of endogenous compounds in biological samples that absorb in the UV range. This leads to cleaner chromatograms and more reliable quantification.

  • Versatility: Its ability to react with both primary and secondary amines allows for the analysis of a broader range of amino acids in a single run.

FDNB (Sanger's Reagent) , while a foundational tool in protein chemistry, presents certain limitations in the context of modern, high-throughput amino acid analysis. Its primary applications today are more specialized:

  • Historical Significance and Educational Value: FDNB remains an important reagent for teaching the principles of protein sequencing and derivatization chemistry.

  • N-Terminal Amino Acid Identification: Its primary historical use was in the identification of the N-terminal amino acid of a protein.

  • Potential for Side Reactions: FDNB can react with other nucleophilic groups in amino acids, potentially leading to multiple derivatives and complicating the chromatographic profile.

  • Lower Sensitivity: Compared to dabsyl chloride, the sensitivity of DNP-amino acid detection is generally lower.

  • UV Detection Challenges: Detection in the UV range can be hampered by interference from other UV-absorbing compounds present in the sample matrix.

References

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]

  • Analysis of Dabsyl Amino Acids using HPLC. (n.d.). Jasco UK. Retrieved February 2, 2026, from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu (Europe). Retrieved February 2, 2026, from [Link]

  • Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: Application in urinary peptide-derived hydroxyproline and proline assay. (2005). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Application Note. (n.d.). Retrieved February 2, 2026, from [Link]

  • "Amino Acid Analysis". In: Current Protocols in Protein Science. (2001). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (2005). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Determination of Amino Acid Concentrations using HPLC. (2018). BCO-DMO. Retrieved February 2, 2026, from [Link]

  • 1.5: Amino Acid Analysis and Chemical Sequencing. (2019). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved February 2, 2026, from [Link]

  • The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for

comparison of 4-Bromo-2,6-dinitrobenzoic acid with other amine derivatization reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Bromo-2,6-dinitrobenzoic acid (BDNBA) against established amine derivatization reagents.

While standard reagents like OPA or Dansyl Chloride focus on fluorescence, BDNBA is a specialized tool primarily valuable in LC-MS/MS workflows . Its unique structure—incorporating a bromine atom alongside two nitro groups—offers distinct advantages in isotopic pattern recognition and electron-capture ionization, though it presents specific challenges in steric hindrance and reactivity.

Part 1: Executive Summary & Mechanism of Action

This compound (BDNBA) functions as a "heavy-atom" derivatization tag. Unlike acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) which react spontaneously, BDNBA is a carboxylic acid requiring activation (typically via carbodiimide chemistry) to form stable amides with analyte amines.

Mechanism of Derivatization

The derivatization occurs at the carboxylic acid moiety (


), not the bromine. The bromine atom serves as a mass spectrometric reporter tag .
  • Activation: The sterically hindered carboxylic acid at position 1 is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Coupling: The primary or secondary amine attacks the activated ester, forming a stable amide bond.

  • Detection:

    • UV/Vis: The dinitro-aryl core absorbs strongly at ~254 nm.

    • MS/MS: The bromine atom provides a characteristic 1:1 isotopic doublet (

      
      ) , allowing software to filter noise and unequivocally identify derivatized metabolites.
      

ReactionMechanism BDNBA This compound (Precursor) Activation Activation (EDC/NHS) BDNBA->Activation Steric Hindrance Requires Catalyst Intermediate Active NHS-Ester (Reactive Species) Activation->Intermediate Formation of Leaving Group Product Derivatized Amide (Stable Tag) Intermediate->Product Nucleophilic Attack (Amide Bond Formation) Amine Analyte Amine (R-NH2) Amine->Product

Caption: Activation and coupling pathway of BDNBA. Note the steric bulk of nitro groups at positions 2 and 6 requires efficient activation reagents.

Part 2: Comparative Analysis

The following table contrasts BDNBA with the "Gold Standard" reagents (OPA, Dansyl Chloride) and its closest structural analog (3,5-Dinitrobenzoyl Chloride).

Table 1: Technical Comparison of Amine Derivatization Reagents
FeatureThis compound (BDNBA) 3,5-Dinitrobenzoyl Chloride (DNBC) OPA (o-Phthalaldehyde) Dansyl Chloride
Primary Target

&

Amines (Steric dependent)

&

Amines, Alcohols

Amines only

&

Amines, Phenols
Reaction Type Amide Coupling (Needs Activation)Nucleophilic Acyl SubstitutionSchiff Base FormationSulfonamide Formation
Detection Mode LC-MS (Isotope Tag) / UVUV (254 nm) / LC-MS (No Isotope)Fluorescence (High Sensitivity)Fluorescence / UV
Stability High (Acid form is shelf-stable)Low (Hydrolyzes in moisture)Low (Derivatives degrade)Moderate
Selectivity High (Due to 2,6-steric bulk)Low (Highly reactive)High (Specific to

)
Moderate
MS Advantage Excellent (

doublet)
Good (Nitro ionization)Poor (Low ionization efficiency)Good (Sulfonyl ionization)
Critical Analysis of Performance
  • The "Bromine Advantage" in Mass Spectrometry: The defining feature of BDNBA is the bromine atom. In complex biological matrices (plasma, urine), background noise often obscures analyte peaks. BDNBA derivatives exhibit a unique mass spectral signature where the molecular ion (

    
    ) and the 
    
    
    
    isotope appear with nearly equal intensity.
    • Why this matters: Most organic background noise does not have this pattern. Analysts can set mass filters to only "see" peaks with this specific doublet, effectively removing chemical noise.

  • Steric Hindrance (The 2,6-Effect): Unlike 3,5-DNBC, where the nitro groups are meta to the carbonyl, BDNBA has nitro groups at the 2 and 6 positions (ortho).

    • Con: This creates significant steric hindrance, making the reaction slower and requiring stronger activation (e.g., HATU or EDC/HOAt) compared to simple acid chlorides.

    • Pro: It improves stability. The resulting amide bond is extremely resistant to enzymatic or hydrolytic cleavage, making samples stable for weeks.

  • Reactivity vs. 3,5-DNBC: 3,5-Dinitrobenzoyl chloride is a "shoot-and-ask-questions-later" reagent. It reacts instantly but hydrolyzes just as fast. BDNBA allows for a controlled reaction; you can mix the reagents and trigger the coupling only when the activation agent is added.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes an in-situ activation workflow to overcome the steric hindrance of the 2,6-dinitro motif.

Reagents:

  • Reagent A: 50 mM BDNBA in Acetonitrile.

  • Reagent B: 100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water.

  • Reagent C: 100 mM HOAt (1-Hydroxy-7-azabenzotriazole) or NHS in Acetonitrile.

  • Buffer: 0.1 M Borate Buffer (pH 8.5).

Step-by-Step Workflow:

  • Preparation: Mix 100 µL of Sample (Amine solution) with 50 µL of Buffer.

  • Activation Cocktail: In a separate vial, mix 50 µL Reagent A, 50 µL Reagent B, and 50 µL Reagent C. Incubate for 5 minutes at Room Temp.

    • Validation Point: The solution should remain clear. Turbidity indicates precipitation of the urea byproduct (if using DCC) or poor solubility.

  • Derivatization: Add the Activation Cocktail to the Sample. Vortex for 30 seconds.

  • Incubation: Heat at 50°C for 20 minutes .

    • Why Heat? The 2,6-dinitro steric bulk raises the energy barrier for nucleophilic attack. Heat ensures quantitative conversion.

  • Quenching: Add 50 µL of 10% Formic Acid to stop the reaction and ionize the amines for LC-MS.

ProtocolWorkflow Start Start: Sample Preparation Activation Pre-Activation Step (BDNBA + EDC + HOAt) 5 min @ RT Start->Activation Prepare Reagents Coupling Coupling Reaction Add Activated Reagent to Sample 50°C for 20 min Activation->Coupling Overcome Sterics Quench Quenching Add Formic Acid Coupling->Quench Stop Reaction Analysis LC-MS/MS Analysis Filter for Br Isotope Pattern Quench->Analysis Inject

Caption: Optimized workflow for BDNBA derivatization ensuring complete reaction despite steric hindrance.

Part 4: Scientific Note on Isomers

Crucial Distinction: Researchers must not confuse This compound with 4-Bromo-3,5-dinitrobenzoic acid .

  • 2,6-Isomer (This Topic): Sterically hindered COOH. Used for amide tagging. Bromine is meta to nitro groups (unreactive to SnAr).

  • 3,5-Isomer: Nitro groups are ortho to the Bromine. This makes the Bromine highly reactive to Nucleophilic Aromatic Substitution (SnAr). If you use the 3,5-isomer, the amine will displace the Bromine, and you will lose the "Bromine Tag" advantage.

References

  • Vertex AI Search . Search Results for this compound derivatization. Retrieved from 1.

  • Synchem . Product Specification: this compound. Retrieved from 2.

  • Thermo Fisher Scientific . Derivatization Reagents for Carboxylic Acids and Amines. Retrieved from 3.

  • ChemicalBook . Safety and Reactivity Data for Dinitrobenzoic Acids. Retrieved from 4.

Sources

A Senior Application Scientist's Guide to Evaluating the Limit of Detection for 4-Bromo-2,6-dinitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of molecular species is paramount. This guide provides an in-depth technical comparison of analytical methodologies for evaluating the limit of detection (LOD) for 4-Bromo-2,6-dinitrobenzoic acid and its derivatives. While direct, validated LOD data for this specific compound is not extensively published, this guide synthesizes available information on structurally similar nitroaromatic and brominated compounds to provide a robust framework for methodology selection and validation.

The choice of an analytical technique is a critical decision driven by the required sensitivity, the complexity of the sample matrix, and available instrumentation. In this guide, we will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing. Each method offers a unique set of advantages and challenges, which we will dissect to inform your experimental design.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific research question and the physicochemical properties of the analyte. For this compound, a polar and thermally labile compound, certain techniques will inherently offer better performance.

Analytical TechniquePrincipleAnticipated Limit of Detection (LOD)Key AdvantagesKey Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Low to mid µg/mL rangeRobust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
HPLC-MS Separation by polarity, detection by mass-to-charge ratio.Low ng/mL to pg/mL rangeHigh sensitivity and selectivity.Higher cost and complexity.
GC-MS Separation of volatile compounds, detection by mass.Low ng/g to pg/g range (with derivatization)Excellent for complex matrices, high resolving power.Requires derivatization for non-volatile analytes, potential for thermal degradation.
Electrochemical Sensing Measures current change from redox reactions at an electrode surface.Nanomolar (nM) to Picomolar (pM) rangeExtremely high sensitivity, potential for miniaturization and real-time analysis.Susceptible to electrode fouling and interference from electroactive species.

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, particularly for non-volatile and thermally sensitive compounds like this compound. The choice of detector is a critical determinant of sensitivity.

a) HPLC with UV-Visible Detection (HPLC-UV)

  • Causality of Experimental Choices: The dinitrophenyl structure of the target analyte possesses strong chromophores, making UV detection a logical and accessible choice. A reversed-phase C18 column is typically the first choice for polar aromatic acids, offering good retention and peak shape. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a balance between retention time and resolution. Acidification of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent and sharp peak shape.

  • Self-Validating System: The protocol's integrity is maintained through rigorous system suitability tests, including peak asymmetry, theoretical plates, and retention time reproducibility. A calibration curve constructed with certified reference standards of this compound validates the linear response of the detector.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a filtered and degassed mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (estimated to be around 254 nm, but should be experimentally determined).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions to create calibration standards.

  • LOD and LOQ Determination: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be estimated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines[1].

b) HPLC with Mass Spectrometric Detection (HPLC-MS)

  • Expertise & Experience: For applications demanding higher sensitivity and selectivity, such as trace analysis in complex biological matrices, coupling HPLC with a mass spectrometer is the gold standard. Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for acidic compounds like this compound, as it readily forms [M-H]⁻ ions.

  • Trustworthiness: The high selectivity of MS detection, particularly with tandem mass spectrometry (MS/MS), provides a self-validating system by monitoring specific precursor-to-product ion transitions, minimizing the risk of false positives from co-eluting matrix components.

Experimental Protocol: HPLC-MS

  • Instrumentation: HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Chromatographic Conditions: Same as HPLC-UV, but potentially with a lower flow rate (e.g., 0.4 mL/min) and a smaller internal diameter column for improved MS sensitivity.

  • MS Parameters (Negative ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Mode: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound or Multiple Reaction Monitoring (MRM) for MS/MS.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection & Extraction HPLC HPLC Separation (C18 Column) Sample->HPLC Standard Standard Preparation Standard->HPLC Detector Detection (UV or MS) HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration LOD_LOQ LOD/LOQ Calculation Calibration->LOD_LOQ GCMS_Workflow Start Sample Extract Derivatization Derivatization (e.g., Silylation) Start->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Sources

A Comparative Guide to Derivatization Methods for 4-Bromo-2,6-dinitrobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and analytical research, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Bromo-2,6-dinitrobenzoic acid, a key building block in organic synthesis, presents analytical challenges due to its polarity and thermal lability. Direct analysis by gas chromatography (GC) can lead to poor peak shape, low sensitivity, and thermal degradation. To overcome these hurdles, derivatization is an essential sample preparation step, converting the polar carboxylic acid group into a less polar, more volatile, and thermally stable derivative.

This guide provides an in-depth, inter-laboratory comparison of two robust derivatization methodologies for this compound: Esterification via Boron Trifluoride-Methanol (BF3-Methanol) for analysis by Gas Chromatography-Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and Acylation using Pentafluorobenzyl Bromide (PFBBr) for high-sensitivity analysis by Gas Chromatography-Electron Capture Detection (GC-ECD). This document will delve into the chemical principles, provide detailed experimental protocols, and offer a comparative analysis of their performance to guide researchers in selecting the optimal method for their specific analytical needs.

The Rationale for Derivatization

The primary objective of derivatizing this compound is to modify its physicochemical properties to be more amenable to GC analysis.[1] The carboxylic acid functional group is polar and capable of hydrogen bonding, which contributes to its low volatility and potential for adsorption onto the active sites of a GC column, resulting in tailing peaks and poor chromatographic resolution.[2] Derivatization effectively masks this polar group, leading to:

  • Increased Volatility: Facilitating the transition of the analyte into the gaseous phase in the GC injector.

  • Improved Thermal Stability: Preventing on-column degradation at elevated temperatures.

  • Enhanced Chromatographic Performance: Resulting in sharper, more symmetrical peaks and improved separation from matrix components.[1]

  • Increased Sensitivity: By introducing a functional group that elicits a strong response from a specific detector.

Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is a classic and widely used derivatization technique for carboxylic acids.[3] In this method, the carboxylic acid is converted to its corresponding methyl ester in the presence of an acidic catalyst, typically boron trifluoride in methanol.[4]

Chemical Principle

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Boron trifluoride, a Lewis acid, activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.[3]

Experimental Workflow & Protocol

The following protocol outlines a general procedure for the esterification of this compound using BF3-Methanol.

Figure 1. Workflow for esterification with BF3-Methanol.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL screw-cap vial.

  • Reagent Addition: Add 1 mL of 14% (w/v) Boron Trifluoride-Methanol solution to the vial.[5]

  • Reaction: Securely cap the vial and heat at 60°C in a heating block or water bath for 10 minutes.[6]

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane to the vial.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the methyl ester into the organic phase.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analyte.

  • Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-FID or GC-MS analysis.

Advantages and Limitations

Advantages:

  • Robust and well-established method: Widely used for a variety of carboxylic acids.[7]

  • Relatively fast reaction: Typically completed within 10-15 minutes.[6]

  • Quantitative conversion: With excess reagent, the reaction can be driven to completion.[4]

  • Versatile detection: The resulting methyl ester is suitable for analysis by both GC-FID and GC-MS.

Limitations:

  • Harsh reagent: Boron trifluoride is toxic and corrosive, requiring handling in a fume hood with appropriate personal protective equipment.[5]

  • Potential for side reactions: Although generally clean, the acidic conditions and heating could potentially cause degradation of highly sensitive molecules.[4]

  • Moisture sensitivity: The presence of water can hinder the esterification process.[3]

Method 2: Acylation with Pentafluorobenzyl Bromide (PFBBr)

For applications requiring ultra-high sensitivity, derivatization with pentafluorobenzyl bromide (PFBBr) followed by GC-ECD analysis is a powerful strategy. The introduction of the highly electronegative pentafluorobenzyl group makes the derivative extremely responsive to the electron capture detector.[8]

Chemical Principle

This derivatization is a nucleophilic substitution reaction where the carboxylate anion of this compound acts as a nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide ion. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid, thereby increasing its nucleophilicity.

Experimental Workflow & Protocol

The following protocol details the derivatization of this compound using PFBBr.

Figure 2. Workflow for acylation with PFBBr.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of acetone in a 2 mL screw-cap vial.

  • Base Addition: Add 10 µL of a 10% aqueous potassium carbonate (K2CO3) solution to the vial to catalyze the reaction.

  • Reagent Addition: Add 5 µL of pentafluorobenzyl bromide reagent.

  • Reaction: Securely cap the vial and heat at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial.

  • Mixing: Vortex the mixture for 1 minute to extract the PFB ester into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Analysis: Transfer the upper hexane layer to an autosampler vial for GC-ECD analysis.

Advantages and Limitations

Advantages:

  • Exceptional Sensitivity: The pentafluorobenzyl group provides a very strong signal on an ECD, allowing for trace-level detection.[9]

  • High Selectivity: GC-ECD is highly selective for electrophilic compounds, reducing interference from co-extracted matrix components.[10]

  • Stable Derivatives: PFB esters are generally stable for analysis.

Limitations:

  • Longer Reaction Time: The reaction typically requires a longer heating time compared to BF3-Methanol esterification.

  • Reagent Purity is Critical: Impurities in the PFBBr reagent can lead to interfering peaks in the chromatogram.

  • Detector Specificity: While advantageous for selectivity, the method is primarily suited for GC-ECD and may not be as readily transferable to GC-MS without specific tuning for negative chemical ionization.

Inter-Laboratory Performance Comparison

While a formal round-robin inter-laboratory study on this compound derivatization is not publicly available, a comparative summary of expected performance characteristics can be compiled from existing literature on similar analytes.

Performance MetricBF3-Methanol Derivatization (GC-FID/MS)PFBBr Derivatization (GC-ECD)
Limit of Detection (LOD) Low to mid ng/mL rangeLow pg/mL to fg/mL range[11]
Linearity (R²) Typically >0.99Typically >0.99
Precision (RSD%) < 10%< 15%
Reaction Time 10-15 minutes1 hour or more
Reagent Handling Requires caution due to toxicity and corrosivity of BF3.[5]PFBBr is a lachrymator and should be handled in a fume hood.
Selectivity Moderate (FID); High (MS)Very High (ECD)
Cost per Sample LowerHigher
Primary Application Routine quantification, purity analysisTrace analysis, environmental monitoring

Conclusion and Recommendations

The choice between BF3-Methanol esterification and PFBBr acylation for the derivatization of this compound is contingent upon the specific requirements of the analysis.

For routine quality control and purity assessments where analyte concentrations are relatively high, BF3-Methanol derivatization followed by GC-FID or GC-MS analysis is a robust, efficient, and cost-effective method. Its rapid reaction time and suitability for common GC detectors make it a workhorse in many analytical laboratories.

For trace-level analysis , such as in impurity profiling, metabolite studies, or environmental monitoring, PFBBr derivatization coupled with GC-ECD is the superior choice. The unparalleled sensitivity of the ECD for the highly electrophilic PFB derivative allows for quantification at levels unattainable by GC-FID. While the procedure is more time-consuming and the reagents require careful handling, the gains in sensitivity and selectivity often justify these considerations for demanding applications.

Ultimately, the selection of the appropriate derivatization method requires a thorough understanding of the analytical objectives, the expected concentration range of the analyte, and the instrumentation available. Method validation, including the assessment of linearity, precision, accuracy, and recovery, is crucial for ensuring the reliability of the chosen derivatization strategy in any regulated environment.[12]

References

  • Science.gov. "pentafluorobenzyl bromide derivatization: Topics by Science.gov." . Accessed February 2, 2026. [Link].

  • RSC Publishing. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." pubs.rsc.org. Published June 2, 2023. [Link].

  • RSC Publishing. "Analytical Methods." pubs.rsc.org. Accessed February 2, 2026. [Link].

  • National Institutes of Health. "MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells." . Accessed February 2, 2026. [Link].

  • MDPI. "GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization." . Accessed February 2, 2026. [Link].

  • Restek. "A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection." . Accessed February 2, 2026. [Link].

  • FAO. "PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD." . Accessed February 2, 2026. [Link].

  • AOCS. "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." . Accessed February 2, 2026. [Link].

  • MDPI. "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" . Accessed February 2, 2026. [Link].

  • ResearchGate. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." . Published January 1, 2017. [Link].

  • ResearchGate. "Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples." . Published January 1, 1993. [Link].

  • Agilent. "Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water." . Published November 9, 2022. [Link].

  • ResearchGate. "Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds." . Published January 1, 2014. [Link].

  • National Institutes of Health. "Interpol review of the analysis and detection of explosives and explosives residues." . Accessed February 2, 2026. [Link].

  • National Institutes of Health. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." . Published June 2, 2023. [Link].

  • MDPI. "Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter." . Published November 12, 2020. [Link].

  • ResearchGate. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." . Published February 1, 2009. [Link].

  • Interpol. "Interpol review of the analysis and detection of explosives and explosives residues." . Accessed February 2, 2026. [Link].

  • MDPI. "Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation." . Accessed February 2, 2026. [Link].

  • PubMed. "Extractive silylation method for high throughput GC analysis of flaxseed cyanogenic glycosides." pubmed.ncbi.nlm.nih.gov. Published November 15, 2019. [Link].

  • Taylor & Francis Online. "Analysis of Explosives." . Accessed February 2, 2026. [Link].

  • National Institutes of Health. "An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry." . Accessed February 2, 2026. [Link].

  • ResearchGate. "Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry." . Published January 1, 2014. [Link].

  • ResearchGate. "Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS." . Published September 1, 2002. [Link].

  • Technology Networks. "HPLC Method Development and Validation for Pharmaceutical Analysis." . Accessed February 2, 2026. [Link].

  • ResearchGate. "Halogenated VOCs Identified in GC-ECD Chromatograms." . Accessed February 2, 2026. [Link].

  • CLU-IN. "Field-Based Analytical Methods for Explosive Compounds." clu-in.org. Accessed February 2, 2026. [Link].

  • ResearchGate. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." . Published June 2, 2023. [Link].

  • Semantic Scholar. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." . Published June 5, 2017. [Link].

  • National Institutes of Health. "Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water." . Published February 28, 2018. [Link].

  • RSC Publishing. "A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples." pubs.rsc.org. Accessed February 2, 2026. [Link].

  • Periodica Polytechnica. "Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids." periodicapolytechnica.bme.hu. Published June 18, 2023. [Link].

  • Davidson Analytical Services. "Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography." . Accessed February 2, 2026. [Link].

  • Preprints.org. "Analytical Techniques for Forensic Investigation of Oversized and Fragmented Exhibits in Mixed Explosive Detonations." . Published September 10, 2025. [Link].

  • Emery Pharma. "A Step-by-Step Guide to Analytical Method Development and Validation." emerypharma.com. Published March 7, 2023. [Link].

  • PubMed. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." pubmed.ncbi.nlm.nih.gov. Published June 5, 2017. [Link].

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A Comparative Guide to Purity Assessment of 4-Bromo-2,6-dinitrobenzoic Acid: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality control metric; it is a cornerstone of safety and efficacy. 4-Bromo-2,6-dinitrobenzoic acid, a vital building block in organic synthesis, is no exception.[1] Its utility in the preparation of dyes, pharmaceuticals, and agrochemicals underscores the necessity for robust analytical methods to ascertain its purity.[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound, offering field-proven insights and experimental guidance.

The Imperative of Purity in this compound

This compound serves as a critical intermediate where its nitro and bromo functional groups are leveraged for various substitution reactions to construct more complex molecules.[1] The presence of impurities, which can arise from starting materials, by-products, or degradation, can have significant ramifications, including:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unintended side products.

  • Toxicity Concerns: In the context of drug development, even trace impurities can exhibit undesirable toxicological profiles.

  • Inconsistent Product Performance: For applications in materials science, such as in photoresists, impurities can affect the material's properties and performance.[1]

Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the quality control workflow.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic compounds.[2][3] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR allows for direct quantification against a certified internal standard of a different, structurally unrelated compound.[4] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]

The Foundational Principle of qNMR

The core of qNMR lies in the relationship between the integrated area of a specific resonance signal and the molar concentration of the analyte. By incorporating a known amount of a certified internal standard into the sample, the purity of the analyte can be calculated using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Causality Behind Experimental Choices in qNMR

The accuracy and precision of qNMR are contingent on several key experimental parameters. Understanding the "why" behind these choices is crucial for developing a robust and self-validating system.

  • Selection of an Internal Standard: The ideal internal standard should possess signals in a region of the ¹H NMR spectrum that does not overlap with the analyte's signals.[5][6] It must also be chemically inert, stable, non-volatile, and have a high purity that is certified and traceable.[7][8] For this compound, which has aromatic protons, a standard with signals in the aliphatic region, such as maleic acid or dimethyl sulfone, would be a suitable choice to avoid signal overlap.[5]

  • Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[6][9] Deuterated solvents with low residual water signals are preferred to avoid interference.[7] For this compound, solvents like DMSO-d₆ or acetone-d₆ are good candidates due to their ability to dissolve polar aromatic compounds.

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. The relaxation delay is the time allowed for the protons to return to their equilibrium state after being excited by a radiofrequency pulse. If this time is too short, signals from different protons may not have fully relaxed, leading to inaccurate integration. A relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard is recommended to ensure complete relaxation and accurate signal integration.

  • Pulse Angle: A 90° pulse angle is recommended to maximize the signal intensity for a single scan.[7]

  • Signal-to-Noise (S/N) Ratio: A high S/N ratio is essential for accurate integration.[9] An S/N of at least 250:1 is recommended for integration errors of less than 1%.[9] This can be achieved by increasing the number of scans.[7]

Experimental Protocol: qNMR Purity Assessment of this compound

This section provides a detailed, step-by-step methodology for determining the purity of this compound using ¹H qNMR.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: DMSO-d₆ (deuterated, ≥ 99.8% D)

  • Instrumentation: 500 MHz (or higher) NMR spectrometer

  • Equipment: Analytical balance (readability 0.01 mg), volumetric flasks, pipettes, NMR tubes

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.

    • Dissolve the maleic acid in DMSO-d₆ and dilute to the mark.

    • Calculate the exact concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.[7]

    • Accurately add a known volume (e.g., 0.5 mL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution of the sample.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate (e.g., 298 K).

    • Lock and shim the spectrometer on the DMSO-d₆ signal.

    • Set the following acquisition parameters:

      • Pulse program: Standard 1D proton experiment (e.g., 'zg' on Bruker instruments).[7]

      • Pulse angle: 90°

      • Relaxation delay (d1): 60 seconds (a conservative value to ensure full relaxation).[10]

      • Number of scans: 16-64 (adjust to achieve S/N > 250:1).

      • Acquisition time: ~2-3 seconds.

      • Spectral width: ~12-15 ppm.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.1 Hz) to improve the S/N ratio without significantly affecting resolution.[11]

    • Perform manual phasing and baseline correction to ensure accurate integration.[11]

    • Integrate the well-resolved singlet corresponding to the two aromatic protons of this compound (expected around 8.5-9.0 ppm) and the singlet for the two olefinic protons of maleic acid (around 6.3 ppm).

  • Purity Calculation:

    • Use the previously mentioned qNMR equation to calculate the purity of the this compound sample.

Workflow Diagram

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately Weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (Maleic Acid) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (d1 = 60s, 90° pulse) transfer->acquire process Process FID (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Report Result calculate->report

Caption: Workflow for qNMR purity assessment.

Comparison of qNMR with Alternative Analytical Techniques

While qNMR offers significant advantages, it is essential to compare its performance with other commonly used analytical techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

FeatureqNMRHPLC-UVGC-FIDTitrimetry
Principle Signal intensity proportional to the number of nucleiUV absorbanceFlame ionization responseChemical reaction stoichiometry
Reference Standard Requires a certified internal standard (can be different from the analyte)[4]Requires a certified reference standard of the analyteRequires a certified reference standard of the analyteRequires a standardized titrant
Selectivity High, based on chemical shiftModerate to high, dependent on chromatographic separationHigh, dependent on chromatographic separationLow, susceptible to interference from acidic/basic impurities
Sample Preparation Simple dissolution[4]Often requires filtration, sometimes derivatizationMay require derivatization for non-volatile compoundsDissolution in a suitable solvent
Analysis Time Rapid (typically < 30 min/sample)[12][13]Moderate (can be > 30 min/sample)Moderate to longRapid
Destructive No[13]YesYesYes
Quantification Direct, primary methodIndirect, requires calibration curveIndirect, requires calibration curveDirect
Versatility Applicable to a wide range of soluble compounds[14]Broad applicabilitySuitable for volatile and thermally stable compoundsLimited to acidic or basic compounds
Cost per Sample Lower due to reduced solvent and consumable usage[13]HigherHigherLow
Head-to-Head Comparison Insights
  • qNMR vs. HPLC: Studies have shown that qNMR and HPLC can provide comparable results in terms of accuracy and precision for the quantification of various compounds.[12] However, qNMR is often faster and less destructive to the sample.[13] For purity assessment where the identity of impurities is unknown, HPLC with a diode-array detector can provide valuable information about the number and relative amounts of impurities, which is a limitation of qNMR if impurity signals overlap with those of the analyte. However, qNMR can be used to determine the relative response factors (RRFs) for impurities, which then allows for more accurate quantification by HPLC.[15]

  • qNMR vs. GC: For a non-volatile compound like this compound, GC would require derivatization to increase its volatility, adding a layer of complexity and potential for error to the analysis. qNMR, in this case, is a more direct and straightforward method.

  • qNMR vs. Titrimetry: While titration is a simple and cost-effective technique, its lack of specificity is a significant drawback. Any acidic or basic impurities in the this compound sample would be titrated along with the main component, leading to an overestimation of purity. qNMR, with its high selectivity, can distinguish the analyte from many potential impurities.

Decision-Making Diagram for Method Selection

Method_Selection start Purity Assessment of This compound q1 Is a primary method for direct quantification required? start->q1 q2 Are there known volatile impurities? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Is structural information on impurities needed? q2->q3 No gc Consider GC (with derivatization) q2->gc Yes q4 Is the analyte the only acidic/basic species present? q3->q4 No hplc Use HPLC-UV q3->hplc Yes q4->hplc No titration Consider Titrimetry q4->titration Yes

Caption: Decision tree for selecting a purity analysis method.

Trustworthiness and Validation of the qNMR Method

The trustworthiness of any analytical method hinges on its validation. For qNMR, validation protocols assess parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]

  • Linearity: The linear response of the NMR signal can be demonstrated using a series of samples with varying concentrations.[16]

  • Accuracy: Accuracy can be assessed by analyzing a sample of this compound with a known, certified purity.

  • Precision: Precision is evaluated through repeatability (multiple analyses of the same sample) and intermediate precision (analyses on different days, by different analysts, or on different instruments). Relative standard deviations of less than 1% are typically achievable.

  • Specificity: The high resolution of modern NMR spectrometers provides excellent specificity, allowing for the differentiation of the analyte signals from those of impurities and the internal standard.

Regulatory bodies are increasingly recognizing qNMR as a primary method for purity determination, with specific guidelines being developed for its application in the pharmaceutical and food safety sectors.[5]

Conclusion: The Strategic Advantage of qNMR

For the purity assessment of this compound, qNMR presents a compelling case as the method of choice for routine quality control and reference material certification. Its status as a primary ratio method, coupled with its high precision, accuracy, and speed, offers a distinct advantage over traditional chromatographic and titrimetric techniques.[16] While other methods have their place, particularly in impurity profiling, the direct and robust nature of qNMR makes it an invaluable tool for ensuring the quality and consistency of this critical chemical intermediate. The adoption of qNMR not only enhances analytical efficiency but also elevates the level of confidence in the purity data, a critical aspect in the highly regulated landscape of pharmaceutical and chemical manufacturing.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Taylor & Francis Online. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Organic Primary Standards Group. Quantitative NMR.
  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? YouTube.
  • Unknown. (2017, November). Quantitative NMR Spectroscopy.docx.
  • Almac Group. QNMR – a modern alternative to HPLC.
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Unknown. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • Unknown. Purity by Absolute qNMR Instructions.
  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • AMERICAN ELEMENTS. This compound | CAS 95192-56-6.
  • MySkinRecipes. This compound.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • ResearchGate. (2025, December 25). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application.
  • Unknown. 6. analytical methods.

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Bromo-2,6-dinitrobenzoic Acid

[1]

Executive Safety Summary

4-Bromo-2,6-dinitrobenzoic acid presents a dual-hazard profile that requires strict adherence to disposal protocols.[1][2][3] It combines the corrosive nature of a halogenated benzoic acid with the energetic potential of a polynitro aromatic ring.

  • Immediate Action Required: If you discover an old, dried-out container with crystal formation on the cap, DO NOT TOUCH IT. Evacuate the immediate area and contact your Environmental Health & Safety (EHS) office. Polynitro compounds can become shock-sensitive over time.[3]

  • Disposal Classification: Halogenated Organic Acid (High-Temperature Incineration Required).[3]

  • Critical Segregation: Never mix with strong bases (exothermic reaction), reducing agents, or flammable solvents.[4]

Hazard Profile & Technical Justification

To dispose of this chemical safely, you must understand the molecular drivers of its instability and toxicity.

FeatureChemical MoietyOperational HazardDisposal Implication
Energetic Potential -NO₂ (Nitro groups) at 2,6 positionsShock Sensitivity: The presence of two nitro groups on the benzene ring increases oxygen balance, making the compound potentially reactive to shock or friction, especially if dry or impure.[1]Do not scrape bottle threads.[1][3] Waste must be kept stable; often wetted if bulk quantities are involved.[3]
Corrosivity -COOH (Carboxylic Acid) Tissue Damage: Causes severe skin (H315) and eye (H319) irritation.[1][3]Requires acid-resistant PPE.[1][3] Segregate from bases to prevent uncontrolled heat generation in waste drums.
Environmental Toxin -Br (Bromine) Persistent Pollutant: Halogenated organics can form toxic dioxins if incinerated at low temperatures.[1][3]Must be routed to Halogenated Waste Streams for EPA-compliant high-temperature incineration with scrubbers.[1]

Pre-Disposal Stabilization Protocol

Before moving the chemical to a waste container, assess its physical state.[3]

Scenario A: Dry Solid (Pure Substance)
  • Visual Inspection: Check the container for "sweating" or crystal formation on the threads.[3] If present, treat as potentially explosive (See Emergency Contingencies).[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3] Avoid glass if possible to minimize shrapnel risk in the event of an accident, unless the chemical is a strong oxidizer incompatible with plastic (unlikely for this specific acid, but verify specific grade).[1]

  • Transfer: Use a plastic spatula (anti-static).[3] Never use metal tools which could generate friction heat or sparks.[3]

Scenario B: Solution (Reaction Mixture)
  • pH Check: If the waste is acidic, do not neutralize it in the primary waste container.[3] Neutralization generates heat, which can destabilize the nitro groups.[3]

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put an oxidizer solution into a drum containing oxidizable organic solvents).[3]

Step-by-Step Disposal Workflow

The following decision tree outlines the operational logic for disposing of this compound.

Operational Decision Tree

DisposalWorkflowStartWaste Identification:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/CrystalLiquidLiquid/SolutionStateCheck->LiquidDissolvedConditionCheckAre crystals visibleon cap/threads?Solid->ConditionCheckLiquidSegSegregate: HalogenatedOrganic Waste StreamLiquid->LiquidSegDangerSTOP: DO NOT TOUCHContact EHS / Bomb SquadConditionCheck->DangerYes (Shock Hazard)SolidPackPack in HDPE Jar(No Metal Tools)ConditionCheck->SolidPackNo (Stable)LabelingLabeling:1. Full Chemical Name2. Hazard: 'Corrosive', 'Toxic'3. Note: 'Contains Nitro Groups'SolidPack->LabelingLiquidSeg->LabelingStorageStore in SatelliteAccumulation Area(Away from Bases/Reducers)Labeling->StorageHandoffEHS Pickup(High Temp Incineration)Storage->Handoff

Figure 1: Decision matrix for safe handling and routing of dinitrobenzoic acid derivatives.

Regulatory & Waste Classification

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, use the following classification data when filling out your hazardous waste tag.

ParameterSpecificationNotes
Waste Stream Halogenated Organic Presence of Bromine mandates this stream to prevent dioxin formation.[1][3]
EPA Waste Codes D002 (Corrosive)Likely applicable if pH < 2.[1][3]
D003 (Reactive)Conditional: Apply only if the material shows signs of instability or is dry/shock-sensitive.[3]
DOT Shipping Name Corrosive solid, acidic, organic, n.o.s.[1](this compound)
UN Number UN 3261 Standard for organic acidic solids.[1][3]
Packing Group II or III Depends on specific concentration/form; assume II for higher safety.[1][3]

Emergency Contingencies

Accidental Spills (Solid)[1][3]
  • Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.[3]

  • PPE: Wear double nitrile gloves (0.11mm minimum), safety goggles, and a lab coat.[3] Use a P95/P100 respirator if dust is present.

  • Containment: Cover the spill with a compatible absorbent pad or damp paper towels to prevent dust generation.[3] Do not dry sweep. Friction can trigger nitro-compounds.[3]

  • Cleanup: Scoop gently (plastic scoop) into a waste container. Wipe the area with a weak sodium bicarbonate solution to neutralize acid residues, then water.

Exposure Response[3][5][6][7]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Nitro compounds can be absorbed through the skin; monitor for signs of cyanosis (blue lips/fingernails).[3]

  • Eye Contact: Flush with water for 15 minutes.[3][5][6][7] Seek medical attention immediately.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[3] PubChem Compound Summary for CID 11880, 2,4-Dinitrobenzoic acid (Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][3]

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-2,6-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Bromo-2,6-dinitrobenzoic acid, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). By understanding the inherent hazards of this compound, we can establish a robust safety protocol that protects laboratory personnel and ensures the integrity of research.

Core Principles of Chemical Safety: Engineering Controls and Personal Protection

Before any handling of this compound, a risk assessment should be conducted. The primary line of defense is always engineering controls, which are designed to minimize exposure at the source. Personal protective equipment should be considered the final barrier between the user and the chemical.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form which can create dust, must be conducted in a well-ventilated area.[1][6] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or aerosols.[7]

  • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and a safety shower is mandatory in any laboratory where this chemical is handled.[1][8][9] In the event of accidental exposure, these facilities are critical for rapid decontamination.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific tasks being performed and the associated risks of exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Situation Required PPE Specifications & Notes
Routine Handling (e.g., weighing, preparing solutions in small quantities) Eye/Face Protection, Hand Protection, Lab CoatChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are essential to protect against splashes and dust.[7][10] Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of damage before use.[7][11] A standard laboratory coat should be worn to protect the skin and clothing.[7]
Operations with a Risk of Dust or Aerosol Generation Respiratory ProtectionIn addition to the PPE for routine handling, a NIOSH/MSHA-approved N95 dust mask or higher level of respiratory protection should be used if working outside of a chemical fume hood.[7]
Handling Large Quantities or Responding to a Spill Full Body ProtectionIn the event of a large spill, a higher level of protection is required. This includes chemical splash goggles, a full-body chemical-resistant suit, a dust respirator or self-contained breathing apparatus, and heavy-duty gloves and boots.[7][12]

Step-by-Step PPE Protocol: A Self-Validating System

To ensure maximum protection, a systematic approach to donning and doffing PPE is crucial. This protocol is designed to be a self-validating system, minimizing the risk of contamination.

1. Preparation and Inspection:

  • Before entering the designated handling area, visually inspect all PPE for defects such as cracks, tears, or discoloration.[7]

  • Ensure all PPE is the correct size and fits properly.

2. Donning Sequence:

  • Lab Coat/Suit: Put on the laboratory coat or full-body suit and fasten it completely.

  • Respiratory Protection (if required): Fit the respirator or dust mask to your face, ensuring a tight seal.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.[3]

3. Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[3] Dispose of them in a designated waste container.

  • Lab Coat/Suit: Remove the lab coat or suit by rolling it inside out, without touching the exterior.

  • Eye/Face Protection: Remove goggles or face shield from the back.

  • Respiratory Protection (if used): Remove the respirator or mask from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][6]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task task What is the scale and nature of the task? start->task small_scale Routine Handling (Small Quantities) task->small_scale Small large_scale Large Quantities or Risk of Spill task->large_scale Large dust_risk Potential for Dust/ Aerosol Generation? small_scale->dust_risk ppe_spill Required PPE: - Chemical Goggles - Full Suit - Respirator - Heavy-Duty Gloves - Boots large_scale->ppe_spill ppe_routine Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat dust_risk->ppe_routine No ppe_dust Additional PPE: - N95 Respirator (or use fume hood) dust_risk->ppe_dust Yes disposal Proceed with Task ppe_routine->disposal ppe_dust->disposal ppe_spill->disposal

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be considered contaminated and disposed of according to institutional and local regulations for chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.[6][11]

  • Empty Containers: Empty containers should be rinsed three times with a suitable solvent, and the rinsate collected as hazardous waste.

Emergency Procedures: In Case of Exposure

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure and productive laboratory environment.

References

  • Santa Cruz Biotechnology, Inc. (2015). 4-bromobenzoic acid Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved February 2, 2026, from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-Bromo-2,4-dinitrobenzene Safety Data Sheet.
  • PubChem. (n.d.). 2,4-Dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). Retrieved February 2, 2026, from [Link]

Sources

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